Pent-1-yn-3-amine hydrochloride
Description
Properties
IUPAC Name |
pent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5(6)4-2;/h1,5H,4,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPGDULSUUDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50329-24-3 | |
| Record name | 1-Pentyn-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Comparative Reactivity Landscape: Pent-1-yn-3-amine vs. Propargylamine
This guide provides a rigorous technical comparison between Propargylamine (2-propyn-1-amine) and Pent-1-yn-3-amine (1-ethylprop-2-yn-1-amine). It is designed for medicinal chemists and process engineers optimizing "click" chemistry handles or designing mechanism-based inhibitors.
Executive Summary & Structural Divergence[1][2]
The core distinction between these two synthons lies in the substitution at the propargylic position (
| Feature | Propargylamine | Pent-1-yn-3-amine |
| Formula | ||
| Structure | ||
| Primary (Achiral) | Secondary (Chiral) | |
| Steric Bulk (Taft | Low (High accessibility) | Moderate (Restricted approach) |
| Primary Application | Linkers, Fragment-Based Design | Chiral Auxiliaries, MAO-B Inhibitors |
Structural Visualization
The following diagram illustrates the steric cone differences that drive the reactivity profiles described in this guide.
Figure 1: Structural comparison highlighting the steric environment of the propargylic center.
Reactivity Profile I: The Alkyne (CuAAC "Click" Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common application for these motifs. However, the reaction rates differ significantly due to the steric environment surrounding the alkyne.[1]
Mechanistic Impact[4][5]
-
Propargylamine: The methylene spacer allows the copper-acetylide intermediate to form and rotate freely, facilitating the formation of the metallacycle with the azide. Reaction rates are near diffusion-controlled with standard ligands (e.g., TBTA).
-
Pent-1-yn-3-amine: The
-ethyl group creates a "steric wall." This hinders the approach of the copper catalyst and the incoming azide.-
Consequence: Standard conditions often lead to incomplete conversion or require higher catalyst loading.
-
Solution: Use sterically permissible ligands (e.g., THPTA) or chelating azides to accelerate the rate.
-
Comparative Kinetics Data (Predicted)
| Parameter | Propargylamine | Pent-1-yn-3-amine |
| Relative Rate ( | 1.0 (Reference) | ~0.15 - 0.30 |
| Ligand Sensitivity | Low (Works with Cu/Ascorbate) | High (Requires THPTA/BTTES) |
| Byproduct Formation | Low (Glaser coupling rare) | Moderate (Slower rate allows oxidative homocoupling) |
Reactivity Profile II: The Amine (Nucleophilicity & Acylation)
While both are primary amines, the electronic and steric environment of the nitrogen atom dictates their utility in amide coupling or reductive amination.
Nucleophilicity[5]
-
Electronic Effect: The ethyl group in pent-1-yn-3-amine is electron-donating (inductive effect +I). This theoretically increases the electron density on the nitrogen, making it slightly more basic (
~10.7 vs. ~10.6 for propargylamine). -
Steric Effect (Dominant): Despite higher basicity, Pent-1-yn-3-amine is a poorer nucleophile . The branching at the
-carbon creates steric clash during the tetrahedral transition state of amide bond formation.-
Implication: When coupling with bulky carboxylic acids (e.g., Fmoc-amino acids), propargylamine will react quantitatively within minutes. Pent-1-yn-3-amine may require overnight stirring or more potent coupling agents (e.g., HATU vs. EDC).
-
Mechanism-Based Inhibition (MAO-B)
Both molecules serve as "warheads" for Monoamine Oxidase B (MAO-B) inhibitors (e.g., Selegiline, Rasagiline). The mechanism relies on the enzyme processing the amine, which activates the alkyne into a reactive species that covalently binds the flavin cofactor.
Mechanism of Inactivation
-
Oxidation: MAO-B oxidizes the
-carbon, converting the amine to an imine. -
Proton Abstraction: The enzyme abstracts the propargylic proton.
-
Allene Formation: This generates a highly electrophilic conjugated allene/iminium species.
-
Covalent Capture: A nucleophilic residue (Cys or N-5 of FAD) attacks the allene, irreversibly inhibiting the enzyme.
Why Pent-1-yn-3-amine derivatives are superior:
The substitution at the
Figure 2: Mechanism-based inactivation of MAO-B. The α-substitution in Pent-1-yn-3-amine analogs enhances selectivity in Step 3.
Experimental Protocol: Competitive Kinetic Assay
To empirically verify the reactivity difference in your specific system, do not rely on literature rates alone. Perform this self-validating competition experiment.
Objective
Determine the relative reaction rate (
Materials
-
Amine A: Propargylamine (1.0 equiv)[2]
-
Amine B: Pent-1-yn-3-amine (1.0 equiv)[3]
-
Electrophile: Benzyl Azide (0.5 equiv) - Limiting Reagent
-
Catalyst:
(5 mol%), Sodium Ascorbate (10 mol%) -
Solvent:
(1:1) -
Internal Standard: 1,3,5-Trimethoxybenzene (for NMR integration)
Workflow
-
Preparation: Dissolve Amine A (0.1 mmol), Amine B (0.1 mmol), and Internal Standard in 1 mL solvent.
-
T0 Sample: Take a
aliquot for NMR (DMSO- ) to establish the exact A:B ratio (Integration of -protons). -
Initiation: Add Benzyl Azide (0.05 mmol) followed by the pre-mixed Cu/Ascorbate catalyst solution.
-
Reaction: Stir at RT for 1 hour.
-
Quench: Add 0.5 mL EDTA solution (0.1 M) to chelate copper and stop the reaction.
-
Analysis: Extract with EtOAc, dry, and dissolve in DMSO-
. -
Calculation: Integrate the triazole product signals.
-
Propargylamine product (
-CH2) will appear ~4.0-4.5 ppm. -
Pent-1-yn-3-amine product (
-CH) will appear shifted downfield ~5.0 ppm. -
The ratio of products represents the relative reactivity (
).
-
Figure 3: Workflow for the competitive kinetic assay to determine substrate selectivity.
References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
-
Li, C. J., & Wei, C. (2002). "Highly efficient Grignard-type reaction of alkynes with aldehydes and amines in water." Chemical Communications. Link (Seminal paper on A3 coupling for Pent-1-yn-3-amine synthesis).
-
Binda, C., et al. (2004). "Structure-function relationships in monoamine oxidase inhibitors." Current Medicinal Chemistry. Link (Detailed mechanism of propargylamine warheads).
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link (Discusses steric limitations in bioorthogonal chemistry).
-
Youbin, P., et al. (2023).
C−H bonds of N-unprotected propargylic amines." ResearchGate. Link (pKa and reactivity data for substituted propargylamines).
Sources
Title: The Alkyne-Amine Cyclization Toolkit: A Modern Guide to Synthesizing Nitrogen-Containing Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nitrogen-containing heterocycles (N-heterocycles) form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis is a cornerstone of modern organic chemistry. Among the most powerful and versatile building blocks for their construction are alkynyl amines, which possess dual functionality ripe for intramolecular cyclization.[2] This guide provides a comprehensive overview of the principal synthetic strategies for transforming alkynyl amines into valuable N-heterocyclic scaffolds. We delve into the mechanistic underpinnings of transition-metal-catalyzed reactions (Au, Pd, Cu), explore the growing field of metal-free alternatives including electrophile- and radical-mediated pathways, and present detailed, field-proven protocols. The focus is on providing not just the "how" but the "why," offering insights into the causal relationships between reaction conditions, catalyst choice, and mechanistic pathways to empower researchers in drug discovery and chemical synthesis.
Chapter 1: Introduction: The Strategic Value of Alkynyl Amines in N-Heterocycle Synthesis
The prevalence of nitrogen-containing heterocycles in bioactive molecules cannot be overstated. From the indole ring in tryptophan to the quinoline core of antimalarial drugs, these structures are nature's preferred chemical architecture for biological function.[1][3] Consequently, the development of efficient, selective, and sustainable methods to synthesize these scaffolds is a paramount objective in medicinal chemistry.
Alkynyl amines have emerged as preeminent precursors in this endeavor.[2] The intrinsic reactivity of the alkyne (a π-nucleophile) and the amine (a nucleophile) within the same molecule provides a powerful strategic advantage for intramolecular bond formation. This co-localization of reactive centers enables a variety of cyclization strategies, broadly categorized as:
-
Hydroamination: The formal addition of the N-H bond across the alkyne, often facilitated by a catalyst.[4][5]
-
Cycloisomerization: Rearrangement of the linear alkynyl amine into a cyclic isomer, typically with no atoms lost.
-
Domino/Cascade Sequences: Multi-step reactions where the initial cyclization triggers subsequent bond-forming events in a single pot, offering exceptional molecular complexity from simple starting materials.[6][7]
The choice of strategy is dictated by the desired heterocyclic scaffold and the substitution pattern of the alkynyl amine precursor. This guide will explore the major catalytic and non-catalytic systems that leverage the unique reactivity of these building blocks.
Chapter 2: Transition-Metal Catalysis: The Workhorse for Alkynyl Amine Cyclization
Transition metals are the dominant tool for activating the otherwise kinetically stable alkyne moiety toward nucleophilic attack by the tethered amine. The choice of metal, ligand, and oxidation state provides a highly tunable platform for controlling reactivity and selectivity.
Gold (Au)-Catalyzed Hydroamination and Cyclization
Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their potent π-acidic character, allowing them to activate alkynes under exceptionally mild conditions.[5][8] This "alkynophilicity" lowers the energy barrier for nucleophilic attack without requiring harsh temperatures or strong bases.
Mechanism of Action: The π-Activation Model The catalytic cycle typically begins with the coordination of the gold complex to the alkyne. This coordination polarizes the C≡C bond, rendering it highly electrophilic and susceptible to intramolecular attack by the amine. This key step, known as hydroamination or carboamination, leads to a vinyl-gold intermediate, which, after protodeauration, releases the heterocyclic product and regenerates the active gold catalyst.[8]
Caption: Generalized mechanism for Gold(I)-catalyzed hydroamination.
Featured Protocol: Gold-Catalyzed Synthesis of Substituted Pyrroles A gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a highly regioselective route to substituted pyrroles.[9]
-
Reactants: α-Amino ketone hydrochloride (1.0 equiv), Alkyne (1.5 equiv), NaHCO₃ (2.0 equiv).
-
Catalyst: Ph₃PAuCl (2 mol%), AgOTf (2 mol%).
-
Solvent: Dioxane.
-
Procedure:
-
To a sealed tube, add the α-amino ketone hydrochloride, NaHCO₃, Ph₃PAuCl, and AgOTf.
-
Evacuate and backfill the tube with nitrogen gas.
-
Add dioxane and the alkyne via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired substituted pyrrole.
-
Palladium (Pd)-Catalyzed Domino Reactions
Palladium catalysis offers a distinct and powerful approach, prized for its ability to mediate not only C-N bond formation but also sophisticated C-C coupling reactions. This dual capability makes it ideal for domino sequences where starting materials are assembled in situ before the cyclization event.
Causality in Action: The Tandem Sonogashira-Cyclization A prime example is the synthesis of indoles from o-haloanilines and terminal alkynes.[10] Here, palladium's role is twofold:
-
Sonogashira Coupling: It first catalyzes the C-C bond formation between the o-haloaniline and the alkyne, generating the key 2-alkynylaniline intermediate.
-
Cyclization: The same palladium catalyst, or a species derived from it, then promotes the intramolecular C-N bond formation to construct the indole ring.
This one-pot approach avoids the isolation of the often-sensitive alkynylaniline intermediate, improving overall efficiency.
Caption: Workflow for Pd-catalyzed tandem synthesis of indoles.
Featured Protocol: Pd-Catalyzed Synthesis of 2-Substituted Indoles in Water This protocol utilizes an aqueous micellar medium, enhancing the sustainability of the process.[10]
-
Reactants: Unprotected 2-alkynylaniline (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Solvent System: 3% TPGS-750-M (a non-ionic surfactant) in water.
-
Procedure:
-
Combine the 2-alkynylaniline and the 3% TPGS-750-M aqueous solution in a microwave vial.
-
Add Pd(OAc)₂ to the mixture.
-
Seal the vial and heat using conventional heating at 100 °C (or microwave irradiation, as specified for the substrate) for the required time (typically 1-4 hours).
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain the pure 2-substituted indole.
-
Copper (Cu)-Catalyzed Annulation and Multi-Component Reactions
Copper catalysts are attractive due to their lower cost and unique reactivity, which includes facilitating multi-component reactions and engaging in radical pathways.
Mechanism of Action: Domino Three-Component Coupling-Cyclization A powerful strategy for synthesizing complex indoles involves a copper-catalyzed reaction between a 2-ethynylaniline, a secondary amine, and an aldehyde.[11] This domino process forms two C-N bonds and one C-C bond in a single operation. The sequence is believed to involve:
-
Copper-catalyzed coupling of the terminal alkyne with the aldehyde and secondary amine to form a propargylamine intermediate.
-
Subsequent intramolecular hydroamination of the alkyne by the aniline nitrogen to form the indole ring.
This approach generates highly substituted 2-(aminomethyl)indoles, which are valuable pharmacophores, with water as the only byproduct.[11]
Featured Protocol: Copper-Catalyzed Synthesis of 2-(Aminomethyl)indoles [11]
-
Reactants: 2-Ethynylaniline (1.0 equiv), Secondary Amine (e.g., morpholine, 1.2 equiv), Aldehyde (e.g., benzaldehyde, 1.2 equiv).
-
Catalyst: CuBr (1 mol%).
-
Solvent: Toluene.
-
Procedure:
-
To a solution of 2-ethynylaniline in toluene, add the secondary amine and the aldehyde.
-
Add CuBr to the mixture.
-
Stir the reaction at 80 °C for 12 hours under a nitrogen atmosphere.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to afford the desired 2-(aminomethyl)indole.
-
Chapter 3: Metal-Free Strategies: A Paradigm Shift Towards Sustainability
While effective, transition-metal catalysis can face challenges related to cost, toxicity, and product contamination. This has fueled the development of metal-free alternatives that leverage fundamental organic reactivity.
Electrophile-Induced Cyclization
This strategy involves the activation of the alkyne not by a metal, but by an electrophile (E⁺), such as I⁺, Br⁺, or PhSe⁺. This approach is highly effective for synthesizing heterocycles containing a handle for further functionalization.
Mechanism of Action: Halogen- or Chalcogen-Mediated Ring Closure The reaction of an alkynyl amine with an electrophile like iodine (I₂) or iodine monochloride (ICl) generates a cyclic halonium ion (or equivalent) intermediate. The tethered amine then acts as an intramolecular nucleophile, attacking the activated alkyne in an anti-fashion. This endo-dig or exo-dig cyclization is followed by rearomatization to yield a halogen-substituted heterocycle, such as a 3-iodoquinoline.[3][12]
Caption: Mechanism for electrophile-induced quinoline synthesis.
Featured Protocol: Synthesis of 3-Iodoquinolines [12]
-
Reactants: N-(2-Alkynyl)aniline (1.0 equiv), NaHCO₃ (2.0 equiv).
-
Electrophile: Iodine monochloride (ICl, 2.0 equiv).
-
Solvent: Acetonitrile (CH₃CN).
-
Procedure:
-
Dissolve the N-(2-alkynyl)aniline and NaHCO₃ in acetonitrile in a round-bottom flask.
-
At room temperature, add a solution of ICl in acetonitrile dropwise to the stirring mixture.
-
Continue stirring at room temperature for the time required (typically 1-3 hours), monitoring by TLC.
-
Quench the reaction by adding aqueous Na₂S₂O₃ solution.
-
Extract the mixture with dichloromethane (CH₂Cl₂).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-iodoquinoline.
-
Base-Mediated Hydroamination
In certain cases, particularly with activated alkynes or specific substrates, a strong base is sufficient to promote intramolecular hydroamination without a metal catalyst.[4] This represents one of the most atom-economical methods for C-N bond formation.[4]
Mechanism of Action: Nucleophilic Addition The base (e.g., t-BuOK) deprotonates the amine, increasing its nucleophilicity. The resulting amide anion then attacks the tethered alkyne. The reaction is often performed in a polar aprotic solvent like DMSO, which can facilitate the proton transfer steps required to form the final product. This method is particularly effective for the cyclization of ortho-alkynyl-N,N-dialkylarylanilines to form indoles.
Featured Protocol: Base-Promoted Indole Synthesis
-
Reactants: ortho-Alkynyl-N,N-dialkylarylaniline (1.0 equiv).
-
Base: Potassium tert-butoxide (t-BuOK, catalytic amount).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the ortho-alkynyl-N,N-dialkylarylaniline in DMSO.
-
Add a catalytic amount of t-BuOK to the solution at room temperature.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography to obtain the 2-aryl indole.
-
Radical-Mediated Cyclizations
Radical reactions offer unique pathways for cyclization that are complementary to ionic mechanisms. These reactions involve single-electron transfer processes and can be initiated thermally, photochemically, electrochemically, or with a radical initiator.[13][14]
Mechanism of Action: Radical Cascade for Selenylquinolines An elegant example is the synthesis of 3-selenylquinolines from N-(2-alkynyl)anilines and diaryl diselenides.[15][16] In this process, a copper catalyst and air generate an arylselenyl radical (ArSe•). This radical adds to the alkyne, creating a vinyl radical. This is followed by a 6-endo cyclization onto the aniline ring and subsequent oxidative aromatization to furnish the final product, forming both a C-Se and a C-C bond in a single cascade.[15][16]
Chapter 4: Comparative Analysis and Data
The choice of synthetic method depends critically on the desired product, available starting materials, and tolerance for various functional groups. Below is a comparative summary of different methods for the synthesis of key indole and quinoline scaffolds.
Table 1: Comparison of Synthetic Methods for Indole and Quinoline Scaffolds
| Heterocycle | Method | Catalyst/Reagent | Key Advantages | Typical Yields | Reference |
| Indole | Pd-Catalyzed Domino | Pd(OAc)₂, Ligand | One-pot from haloanilines, high convergence | 70-95% | [10] |
| Indole | Base-Mediated | t-BuOK | Metal-free, atom-economical, simple | 60-85% | |
| Indole | Electrophilic Cyclization | NCS, PhSeCl | Functionalized products, mild conditions | 85-99% | [17] |
| Quinoline | Electrophile-Induced | ICl, NaHCO₃ | Mild, provides functional handle (iodine) | 60-90% | [12] |
| Quinoline | Cu-Catalyzed Radical | CuCl₂, Air, (ArSe)₂ | Access to 3-selenylquinolines, cascade | 50-90% | [15][16] |
Chapter 5: Conclusion and Future Outlook
The transformation of alkynyl amines into nitrogen-containing heterocycles is a mature yet continuously evolving field. Transition-metal catalysis, particularly with gold, palladium, and copper, provides a robust and versatile toolkit for constructing a wide array of complex molecular architectures. Simultaneously, the push for greener and more sustainable chemistry has led to the development of powerful metal-free alternatives, including base-mediated, electrophile-induced, and radical-mediated cyclizations.
Future developments will likely focus on:
-
Enantioselective Catalysis: The development of chiral catalysts to control stereochemistry during cyclization is a major frontier, enabling direct access to chiral heterocycles.[18]
-
Photochemistry and Electrochemistry: These methods offer novel ways to initiate radical cyclizations under exceptionally mild and controlled conditions, often avoiding stoichiometric chemical oxidants or initiators.[19]
-
Flow Chemistry: The implementation of these cyclization reactions in continuous flow systems can enhance safety, scalability, and reproducibility, which is critical for industrial applications.
By understanding the fundamental mechanisms and practical protocols outlined in this guide, researchers are well-equipped to strategically design and execute the synthesis of novel N-heterocyclic scaffolds for applications in medicine, materials, and beyond.
References
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Shu, X., et al. (2023). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. RSC Advances. Available at: [Link]
-
Yao, T., et al. (2021). Synthesis of 4-Alkylindoles from 2-Alkynylanilines via Dearomatization- and Aromatization-Triggered Alkyl Migration. Organic Letters. Available at: [Link]
-
Reddy, V., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry. Available at: [Link]
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Mariconda, A., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Available at: [Link]
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Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]
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Padwa, A. (2005). The Domino Way to Heterocycles. Accounts of Chemical Research. Available at: [Link]
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Ramachary, D. B., et al. (2007). Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction. Organic Letters. Available at: [Link]
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Chary, M. V., et al. (2017). Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research. Available at: [Link]
-
Pérez-Gómez, A., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Available at: [Link]
-
Maji, M. & S. K. Ghorai. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. Available at: [Link]
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Cacchi, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available at: [Link]
-
Rossi, E., et al. (2014). Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Universidade de Santiago de Compostela. Available at: [Link]
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Reddy, V., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. organic-chemistry.org. Available at: [Link]
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Correa, A., et al. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. Available at: [Link]
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Barluenga, J., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. Available at: [Link]
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da Silva, F. S., et al. (2021). Cyclization of alkynes under metal-free conditions: synthesis of indoles. IntechOpen. Available at: [Link]
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Wang, C., et al. (2016). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. Available at: [Link]
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Reddy, R. S., et al. (2009). Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles. Organic Letters. Available at: [Link]
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Kumar, A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. Available at: [Link]
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Yue, D., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]
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Zhu, J., et al. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules. Available at: [Link]
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Ohno, H., et al. (2009). Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization. The Journal of Organic Chemistry. Available at: [Link]
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Trost, B. M. & A. C. Gutierrez. (2012). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. Organic Letters. Available at: [Link]
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Bandini, M. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. organic-chemistry.org. Available at: [Link]
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Sun, J., et al. (2025). Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. Chemistry – An Asian Journal. Available at: [Link]
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Wang, Y., et al. (2018). Domino N2-Extrusion–Cyclization of Alkynylarylketone Derivatives for the Synthesis of Indoloquinolines and Carbocycle-Fused Quinolines. The Journal of Organic Chemistry. Available at: [Link]
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Zhu, J., et al. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. PMC. Available at: [Link]
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Shan, Y., et al. (2020). The Construction of Nitrogen‐Containing Heterocycles from Alkynyl Imines. Advanced Synthesis & Catalysis. Available at: [Link]
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Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Chemler, S. R., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters. Available at: [Link]
-
Ghorai, M. K., et al. (2017). Different approaches for α-alkynylation of cyclic amines. ResearchGate. Available at: [Link]
-
Kulyashova, A. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available at: [Link]
-
Ghorbani-Vaghei, R. & M. Amiri. (2022). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. Available at: [Link]
-
Potáček, M. (2006). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
-
Ohshima, T., et al. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Dapkekar, A. B. & G. Satyanarayana. (2023). An electrochemical cascade process: synthesis of 3-selenylindoles from 2-alkynylanilines with diselenides. Chemical Communications. Available at: [Link]
-
Mariconda, A., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. PMC. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. pharmaguideline.com. Available at: [Link]
-
Widenhoefer, R. A. & X. Han. (2010). Stereo- and Regioselective Gold-Catalyzed Hydroamination of Internal Alkynes with Dialkylamines. Journal of the American Chemical Society. Available at: [Link]
-
Padwa, A., et al. (2000). Synthesis of Polycyclic Ring Systems Using Transition Metal Catalyzed Cyclizations of Diazo Alkynyl Ketones. Molecules. Available at: [Link]
-
Reddy, R. S., et al. (2018). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated Hydroamination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. An electrochemical cascade process: synthesis of 3-selenylindoles from 2-alkynylanilines with diselenides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Reductive Amination Using Pent-1-yn-3-amine as a Nucleophile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Propargyl Moieties
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its reliability and efficiency in constructing carbon-nitrogen bonds. This powerful reaction forms secondary and tertiary amines by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by the in-situ reduction of the intermediate imine or iminium ion.[1] The strategic use of bifunctional nucleophiles in this reaction opens avenues for the synthesis of complex molecules with diverse functionalities.
Pent-1-yn-3-amine is a valuable bifunctional building block, featuring both a primary amine and a terminal alkyne. This unique combination allows for its incorporation into a molecular scaffold via reductive amination, while the alkyne handle remains available for subsequent transformations, such as "click chemistry," Sonogashira coupling, or other alkyne-based elaborations. This makes pent-1-yn-3-amine a highly sought-after reagent in medicinal chemistry and drug development for the creation of novel therapeutics and molecular probes.
This document provides a detailed guide for performing reductive amination using pent-1-yn-3-amine as the nucleophile. It covers the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and troubleshooting advice to ensure successful implementation in the laboratory.
Understanding the Chemistry: Mechanism and Key Considerations
The reductive amination process occurs in two main steps: the formation of an imine or iminium ion, followed by its reduction.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of pent-1-yn-3-amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary amine product.
The Choice of Reducing Agent: A Critical Decision
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde or ketone starting material.[1]
For this reason, milder and more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for the reductive amination with weakly basic amines like pent-1-yn-3-amine.[2] Its reduced reactivity towards aldehydes and ketones minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired amine.[3] Acetic acid can be used as a catalyst, particularly with less reactive ketones, to facilitate iminium ion formation.[2]
The Nucleophilicity of Pent-1-yn-3-amine
The amine group in pent-1-yn-3-amine is less basic than a simple alkylamine due to the electron-withdrawing inductive effect of the adjacent alkyne moiety. The predicted pKa of the conjugate acid of the similar propargylamine is in the range of 7.89 to 9.8.[4][5] This reduced basicity necessitates careful consideration of the reaction pH to ensure efficient imine formation without deactivating the amine through excessive protonation.
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination.
Chemical Mechanism
Caption: Mechanism of reductive amination.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of an aldehyde or a ketone with pent-1-yn-3-amine using sodium triacetoxyborohydride.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Pent-1-yn-3-amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, for ketones, 1.0-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a ~0.1-0.5 M solution).
-
Addition of Amine: Add pent-1-yn-3-amine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. For less reactive ketones, the addition of acetic acid (1.0-2.0 eq) at this stage can be beneficial.[2]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation: Reaction Parameters
| Parameter | Aldehydes | Ketones |
| Amine (eq) | 1.0 - 1.1 | 1.1 - 1.2 |
| NaBH(OAc)₃ (eq) | 1.5 | 1.5 - 2.0 |
| Solvent | DCE, THF | DCE, THF |
| Additive | Generally not required | Acetic Acid (1-2 eq) |
| Reaction Time | 1 - 12 hours | 6 - 24 hours |
| Typical Yield | 70 - 95% | 60 - 90% |
Note: These are general guidelines and may require optimization for specific substrates.
Safety and Handling
-
Pent-1-yn-3-amine and other propargylamines are toxic and should be handled with care in a well-ventilated fume hood. [4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it in a dry environment and avoid contact with water during storage and use. Quench reactions carefully.
-
1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with appropriate precautions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | For ketones, add 1-2 equivalents of acetic acid. Increase the reaction time for imine formation before adding the reducing agent. |
| Incomplete reduction. | Add additional portions of sodium triacetoxyborohydride. Ensure the reagent is fresh and has been stored properly. | |
| Amine is too weakly nucleophilic. | Consider using a more forcing solvent like dichloroethane if using THF. Gentle heating (40-50 °C) may be beneficial, but monitor for side reactions. | |
| Formation of Alcohol Byproduct | Reducing agent is too reactive or reaction conditions are too acidic. | Ensure the use of a mild reducing agent like NaBH(OAc)₃. Avoid strongly acidic conditions. |
| Dialkylation of the Amine | More common with highly reactive aldehydes and primary amines. | Use a slight excess of the amine (1.1-1.2 eq). Consider a two-step procedure: pre-form and isolate the imine, then reduce it in a separate step. |
| Reaction Stalls | Deactivation of the catalyst or reagent. | Ensure anhydrous conditions. Use fresh reagents. |
References
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
Supporting Information Smart heparin-based bioconjugates synthesized by a combination of ATRP and click chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Education Materials for Chemists. Retrieved from [Link]
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC. Retrieved from [Link]
-
1H-NMR. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Sodium Triacetoxyborohydride. (n.d.). Merck Millipore. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
Figure S28. 1 H NMR and 13 C NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025, August 9). ResearchGate. Retrieved from [Link]
Sources
Application Note: Synthesis of 1,2,3-Triazoles using Pent-1-yn-3-amine Precursors
Executive Summary
This guide details the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing pent-1-yn-3-amine as the alkyne precursor. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "click chemistry" for its reliability, propargylic amines present unique challenges due to the potential for copper chelation by the free amine and the volatility of low-molecular-weight precursors.
This document provides two validated protocols:
-
Standard Stepwise Synthesis: For highest purity and characterization of stable azide intermediates.
-
One-Pot "In-Situ" Synthesis: A safer workflow that avoids isolation of potentially explosive organic azides.
Scientific Background & Mechanism[1][2]
The Propargylic Amine Advantage
Pent-1-yn-3-amine is a valuable chiral scaffold (typically supplied as a racemate or enantiopure HCl salt). The resulting triazole product retains a primary amine functionality, serving as a versatile "handle" for further derivatization (e.g., amide coupling to fluorophores or drug pharmacophores) or facilitating solubility in acidic media.
Mechanistic Insight: The Amine Effect
The CuAAC reaction relies on a Cu(I) species.[1][2][3][4] A critical consideration when using pent-1-yn-3-amine is the coordination ability of the nitrogen atom.
-
Challenge: The free amine can coordinate to the copper center, potentially poisoning the catalyst or forming non-productive complexes.
-
Solution: We utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA as an accelerating ligand.[3] These ligands bind Cu(I) stronger than the substrate amine, protecting the catalyst from oxidation and preventing non-productive chelation while maintaining catalytic activity.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in stabilizing the Cu(I)-acetylide intermediate.
Caption: Catalytic cycle of CuAAC showing the entry of pent-1-yn-3-amine and the regeneration of the active Cu(I) species.
Safety Directives (Critical)
WARNING: EXPLOSION HAZARD
-
Organic Azides: Low molecular weight organic azides are explosive.[5][6] Adhere to the "Rule of Six": The number of carbon atoms (
) plus other atoms ( ) must be at least three times the number of nitrogen atoms ( ). .[7] -
Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[8] This forms di- and tri-azidomethane, which are extremely volatile explosives.
-
Copper Waste: Azides can form explosive copper azides in plumbing. Quench all reaction mixtures with EDTA or acidic water before disposal.
Protocol 1: Standard Stepwise Synthesis
Best for: Reactions where the organic azide is stable, commercially available, or previously purified.
Materials
-
Alkyne: Pent-1-yn-3-amine (1.0 equiv).
-
Azide: Organic azide of choice (1.0 - 1.1 equiv).
-
Catalyst: Copper(II) Sulfate Pentahydrate (
). -
Ligand: TBTA (recommended to prevent amine poisoning).
-
Solvent: t-Butanol / Water (1:[9]1) or DMSO / Water (for lipophilic azides).
Procedure
-
Stock Preparation:
-
Prepare 0.1 M
in water. -
Prepare 0.2 M Sodium Ascorbate in water (Freshly prepared; solution should be yellow, not brown).
-
Prepare 50 mM TBTA in DMSO/t-Butanol.
-
-
Reaction Assembly:
-
In a reaction vial, dissolve Pent-1-yn-3-amine (1.0 mmol, 83 mg) and the Organic Azide (1.0 mmol) in 4 mL of t-BuOH/Water (1:1).
-
Add TBTA solution (0.05 equiv, 5 mol%).
-
Add
solution (0.01 equiv, 1 mol%). -
Initiation: Add Sodium Ascorbate (0.10 equiv, 10 mol%) dropwise. The solution may turn bright yellow/orange (characteristic of Cu(I)-TBTA).
-
-
Incubation:
-
Stir at Room Temperature (RT) for 4–12 hours.
-
Monitor: TLC or LC-MS.[3] The disappearance of the alkyne peak is the primary endpoint.
-
-
Workup (Acid-Base Extraction):
-
Dilute with EtOAc (20 mL).
-
Acid Wash: Extract with 1M HCl (3 x 10 mL). The triazole-amine product will protonate and move to the aqueous layer. Neutral organic impurities (unreacted azide) remain in EtOAc.
-
Basification: Take the aqueous layer, cool to 0°C, and basify to pH > 10 using 4M NaOH.
-
Extraction: Extract the basic aqueous layer with DCM or EtOAc (3 x 15 mL).
-
Drying: Dry combined organics over
, filter, and concentrate.
-
Protocol 2: One-Pot "In-Situ" Synthesis
Best for: Safety. Generates the azide in situ from an alkyl halide, minimizing operator exposure to explosive intermediates.
Materials
-
Alkyne: Pent-1-yn-3-amine (1.0 equiv).
-
Precursor: Alkyl Halide (Bromide or Iodide preferred) (1.1 equiv).
-
Azide Source: Sodium Azide (
) (1.2 equiv). (Handle with plastic spatula only) . -
Catalyst System:
(5 mol%) / NaAsc (10 mol%). -
Solvent: DMSO / Water (4:1). (DMSO accelerates the
azidation step).
Procedure
-
Azide Formation:
-
To a vial containing DMSO/Water (4 mL), add the Alkyl Halide (1.1 mmol) and Sodium Azide (1.2 mmol, 78 mg).
-
Stir at RT for 1–2 hours (or heat to 50°C if using alkyl chlorides).
-
-
Cycloaddition:
-
Once azidation is complete (check TLC), do not isolate .
-
Add Pent-1-yn-3-amine (1.0 mmol, 83 mg) directly to the mixture.
-
Add
(0.05 mmol) and Sodium Ascorbate (0.1 mmol).
-
-
Completion:
-
Stir at RT overnight.
-
Note: If the reaction stalls, add an additional 0.5 equiv of NaAsc to re-reduce any oxidized copper.
-
-
Purification:
-
Follow the Acid-Base Extraction outlined in Protocol 1. This is crucial here to remove unreacted alkyl halides and excess sodium azide.
-
Purification & Analysis Workflow
The polarity of the amine group on pent-1-yn-3-amine allows for a self-validating purification logic.
Caption: Acid-Base extraction workflow exploiting the basicity of the pent-1-yn-3-amine moiety.
Data Summary Table: Solvent Effects
Typical yields observed with Pent-1-yn-3-amine (1.0 mmol scale)
| Solvent System | Additive (Ligand) | Time (h) | Yield (%) | Notes |
| t-BuOH / H2O (1:1) | None | 12 | 65-75% | Slower due to amine chelation. |
| t-BuOH / H2O (1:1) | TBTA (1 mol%) | 4 | 92% | Recommended. Cleanest profile. |
| DMSO / H2O (4:1) | None | 6 | 85% | Good for lipophilic azides; harder to remove solvent. |
| DCM | DIPEA/CuI | 24 | 40% | Poor solubility of Cu species; not recommended. |
Troubleshooting
-
Green/Blue Reaction Mixture: Indicates oxidation of Cu(I) to Cu(II). The reaction has stopped.
-
Fix: Add more Sodium Ascorbate (0.5 equiv) and flush headspace with Nitrogen.
-
-
Low Yield / Incomplete Conversion:
-
Cause: Pent-1-yn-3-amine is chelating the copper.
-
Fix: Increase TBTA ligand loading to 2:1 ratio relative to Copper (e.g., 2 mol% TBTA, 1 mol% Cu).
-
-
Emulsions during Workup:
-
Cause: Amphiphilic nature of the amine-triazole.
-
Fix: Saturate the aqueous layer with NaCl (brine) before extraction.
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Reference for TBTA ligand utility). [Link]
-
University of Bristol School of Chemistry. (n.d.). Standard Operating Procedure: Handling Organic Azides. [Link] (General safety reference for azide handling).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. ucd.ie [ucd.ie]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purifying Pent-1-yn-3-amine Click Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for a critical, yet often challenging, step in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry: the removal of trace copper catalysts from reaction mixtures containing basic amine products like pent-1-yn-3-amine.
Residual copper can be highly detrimental, interfering with downstream synthetic transformations, causing toxicity in biological assays, and compromising the integrity of spectroscopic data.[1][2][3] The presence of a basic amine in the product structure, such as in pent-1-yn-3-amine derivatives, introduces a specific challenge, as the amine itself can chelate copper, making removal by standard methods less efficient.[4]
This guide is designed to provide not just procedural steps, but the underlying chemical logic, empowering you to make informed decisions for efficient and complete purification.
Frequently Asked Questions (FAQs)
Q1: My purified product remains blue or green. What does this indicate?
A persistent blue or green hue is a definitive visual indicator of residual copper contamination, likely Cu(II) species formed from the oxidation of the active Cu(I) catalyst.[5][6] This can happen if the initial purification was incomplete or if your product, especially with its amine functionality, strongly binds to copper.[5][6] To resolve this, a more rigorous or combined purification approach is necessary, such as repeated chelation washes or the use of a high-affinity scavenger resin.[5][7]
Q2: How does the amine in pent-1-yn-3-amine affect copper removal?
The nitrogen atom in your product possesses a lone pair of electrons, making it a Lewis base capable of coordinating with copper ions.[4] This product-copper chelation can compete with your chosen removal method. For instance, during an aqueous wash with a chelating agent like EDTA, the product might carry copper back into the organic phase. This often necessitates multiple, thorough washes or alternative strategies like solid-supported scavengers that irreversibly bind the copper.[6]
Q3: Can I just use a silica gel plug or column chromatography?
While often effective for general purification, standard chromatography may not be sufficient on its own for complete copper removal.[5] Copper species can co-elute with polar, amine-containing products. It is highly recommended to first perform a bulk removal of copper using chelation washes or scavengers before loading the material onto a column.[5][7] This "pre-purification" prevents column contamination and improves the final purity.
Q4: What are the main strategies for removing trace copper?
The most common and effective methods fall into three categories:
-
Aqueous Chelation Washes: Using agents like EDTA, ammonium chloride, or ammonia in a liquid-liquid extraction to pull copper into the aqueous phase.[5][7][8]
-
Solid-Phase Scavengers: Employing functionalized resins or silica that selectively bind and remove metal ions by simple filtration.[6][9][10]
-
Specialized Chromatography: Passing the crude product through an adsorbent material like silica or alumina to retain copper species.[5]
The best method depends on your reaction scale, required purity level, and product stability.[6]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent blue/green color in the organic product layer. | 1. Incomplete chelation during aqueous wash. 2. Strong chelation of copper by the amine product. | 1. Perform additional washes with fresh EDTA or ammonium chloride solution until the aqueous layer is colorless.[5] 2. Switch to a solid-phase scavenger resin with a higher binding affinity for copper.[6] |
| Low product yield after aqueous workup. | The protonated amine salt of your product is partially soluble in the aqueous phase. | 1. After the final chelation wash, perform a brine (saturated NaCl) wash to decrease the solubility of your organic product in the aqueous layer.[6] 2. Ensure the pH of the aqueous phase is not overly acidic if your product is acid-sensitive. |
| Downstream reaction (e.g., Pd-catalyzed cross-coupling) fails. | Residual copper is poisoning the catalyst. | 1. Re-purify the product using a high-affinity scavenger resin (e.g., SiliaMetS Thiourea) to reduce copper levels to <10 ppm.[6] 2. Confirm copper removal via sensitive analytical methods like ICP-MS if the application is critical. |
| NMR spectrum shows broad peaks or paramagnetic interference. | Trace amounts of paramagnetic Cu(II) are present. | Pass the NMR sample through a small plug of silica gel or alumina immediately before analysis to remove the last traces of copper.[5] |
| Observed toxicity in cell-based assays. | Cytotoxicity caused by residual copper ions, which can generate reactive oxygen species (ROS).[1][11] | 1. For biological applications, prioritize methods known for achieving the lowest possible copper levels, such as dialysis (for macromolecules) or high-affinity scavenger resins.[6] 2. Consider using a copper-free click chemistry variant like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for highly sensitive systems.[12] |
Method Selection: A Comparative Overview
Choosing the right purification strategy is crucial for success. The following diagram and table provide a framework for making an informed decision.
Caption: Decision workflow for selecting a copper removal method.
| Method | Principle | Pros | Cons | Typical Residual Cu |
| Aqueous Chelation Wash (EDTA) | Liquid-liquid extraction where EDTA forms a water-soluble complex with copper. | Inexpensive, simple, and effective for bulk removal.[5][13] | Can form emulsions; may require multiple washes; less effective if product chelates copper strongly. | < 50 ppm[6] |
| Solid-Phase Scavengers (e.g., QuadraSil, SiliaMetS) | Covalent or strong coordinate binding of copper to functional groups on a solid support. | High efficiency and selectivity; simple filtration workup; applicable to a wide range of solvents.[6][10] | Higher cost per reaction compared to aqueous washes. | < 10 ppm[6] |
| Silica/Alumina Filtration | Adsorption of polar copper salts onto the stationary phase. | Simple, fast, and can be combined with chromatography. | Can lead to product loss via adsorption, especially for polar amines; may not remove all copper species. | Variable, depends on conditions. |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with Ethylenediaminetetraacetic Acid (EDTA)
This method is a cost-effective first-line approach for removing the bulk of copper catalyst. The principle relies on the formation of a highly stable, water-soluble Cu-EDTA complex that is partitioned into the aqueous phase.[5][6]
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
0.5 M EDTA solution, pH adjusted to 8 with NaOH or NH₄OH.
-
Saturated aqueous NaCl solution (Brine).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. A characteristic blue-green color in the aqueous layer indicates the successful chelation of copper.[5] Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (Steps 2-4) with fresh EDTA solution until the aqueous layer is colorless, indicating that the majority of the copper has been removed.[5]
-
Brine Wash: Wash the organic layer once with an equal volume of brine. This helps to remove residual water and EDTA from the organic phase.[6]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of copper.
Protocol 2: Copper Removal with a Solid-Phase Scavenger Resin (Batch Method)
This method is ideal when very low residual copper levels are required or when aqueous washes prove inefficient. Scavenger resins contain functional groups (e.g., thiourea, iminodiacetic acid) with a very high affinity for copper, effectively pulling it out of the solution.[6]
Materials:
-
Crude reaction mixture dissolved in a suitable solvent.
-
Copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP, Chelex® 100).[6]
-
Flask for stirring.
-
Filtration apparatus (e.g., Buchner funnel or a simple filter paper in a funnel).
Procedure:
-
Resin Addition: To the solution of your crude product, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst used).[10]
-
Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 16 hours, depending on the specific resin and concentration of copper.[9][10] Monitor progress by taking small aliquots and checking for any remaining blue/green color.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of your product.[6]
-
Concentration: Combine the filtrate and the washings. This solution contains your copper-free product. Concentrate under reduced pressure to obtain the purified material.
Caption: Scavenger resins outcompete product-amine for copper binding.
By understanding the specific challenges posed by amine-containing click products and applying the appropriate, robust purification strategy, researchers can ensure the high purity required for reliable downstream applications.
References
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. Available from: [Link]
-
ResearchGate. How can I remove copper from a click reaction mixture using EDTA? Available from: [Link]
-
Reddit. Best method for removing Cu(I) from Org compounds. Available from: [Link]
-
Sopachem. Metal Scavenger Guide. Available from: [Link]
-
Hong, V., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 19(9), 1163–1169. Available from: [Link]
-
ResearchGate. Selective Chelating Resin for Copper Removal and Recovery in Aqueous Acidic Solution Generated from Synthetic Copper-Citrate Complexes from Bioleaching of E-waste. Available from: [Link]
-
Larnaudie, S. C., et al. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 140(44), 14789–14797. Available from: [Link]
-
MIT Open Access Articles. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Available from: [Link]
-
Rubino, R. S., et al. (2015). Biological and Environmental Transformations of Copper-Based Nanomaterials. Environmental Science: Nano, 2(5), 441-454. Available from: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
- Google Patents. (2010). Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. CN101638353A.
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. Available from: [Link]
- Google Patents. (1945). Purification of amine reaction mixtures. US2377511A.
-
Kimsopon, P., et al. (2020). Removal of EDTA-Cu complex from wastewater of electroless copper plating by solvent extraction with quaternary ammonium salt. Journal of Water Process Engineering, 37, 101481. Available from: [Link]
-
Royal Society of Chemistry. (2024). An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed. Available from: [Link]
-
ResearchGate. Is there another way to get rid of the remnants of the copper catalyst? Available from: [Link]
-
Dou, Y., et al. (2019). Biological applications of copper-containing materials. Bioactive Materials, 4, 87–98. Available from: [Link]
-
Gaetke, L. M., & Chow, C. K. (2003). Copper toxicity, oxidative stress, and antioxidant nutrients. Toxicology, 189(1-2), 147–163. Available from: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]
-
ResearchGate. Effect of copper nanoparticles on biological wastewater treatment. Available from: [Link]
-
ResearchGate. Copper-based Biological Alloys and Nanocomposites for Enzymatic Catalyst and Sensing Applications. Available from: [Link]
-
Matier, C. D., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(49), 17707–17710. Available from: [Link]
-
Chemguide. Amines as bases. Available from: [Link]
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01776E [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. sopachem.com [sopachem.com]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
Optimizing yield of Sonogashira coupling with free amine alkynes
Technical Support Center: Sonogashira Coupling with Free Amine Alkynes
Introduction: The "Suicide Substrate" Challenge
User Query: "Why do my yields drop drastically when my alkyne or halide substrate contains a free primary or secondary amine?"
Executive Summary: Free amine-containing alkynes (e.g., propargylamines) act as "suicide substrates" in classical Sonogashira coupling. The unmasked nitrogen atom acts as a competitive Lewis base, coordinating strongly to both the Palladium (Pd) catalyst and the Copper (Cu) co-catalyst. This leads to two critical failure modes:
-
Catalyst Poisoning: The amine displaces the phosphine ligands on Pd, creating an inactive Pd-Amine complex that cannot undergo oxidative addition or transmetallation.
-
The "Glaser" Trap: Amines stabilize Cu(I) species, accelerating the oxidative homocoupling of the alkyne (Glaser coupling) over the desired cross-coupling.
This guide provides the protocols to bypass these mechanisms using Copper-Free Methodologies , Sterically Demanding Ligands , and Alternative Activation Strategies .
Module 1: Troubleshooting Catalyst Deactivation
Q: My reaction turns black immediately, or precipitates occur, and no product forms. Is my catalyst dead?
A: Likely, yes. The free amine has sequestered your metal centers.
The Mechanism of Failure:
In a standard protocol (e.g., Pd(PPh3)4 / CuI / Et3N), the substrate's amine (
-
Standard Path:
-
Poisoned Path:
(Inactive)
Visualizing the Poisoning Effect The following diagram illustrates how the free amine short-circuits the catalytic cycle.
Caption: Figure 1. Competitive coordination pathways where free amine substrates sequester Pd and Cu, halting the catalytic cycle.
Module 2: The Copper-Free Protocol (Recommended)
Q: How do I prevent the amine from binding to the Copper?
A: Remove the Copper entirely.
For free amines, the Copper-Free Sonogashira is the gold standard. Without Cu, you eliminate the formation of the stable Cu-amine resting state. However, because Cu usually facilitates the deprotonation of the alkyne, you must compensate with a more active Pd catalyst and a stronger base/activation agent .
Protocol A: High-Activity Precatalyst System (XPhos Pd G2)
This system utilizes Buchwald's 2nd Generation Precatalysts. The bulky, electron-rich XPhos ligand prevents the substrate amine from binding to the Pd center due to steric hindrance.
-
Applicability: Primary/Secondary amine alkynes, aryl chlorides/bromides.
-
Reagents:
-
Catalyst: XPhos Pd G2 (1–3 mol%)
-
Base: Cs2CO3 (2.0 equiv) — Inorganic bases are crucial to avoid adding more amine to the system.
-
Solvent: Acetonitrile (MeCN) or THF/Water (10:1).
-
Temperature: 60°C – 80°C.
-
Step-by-Step:
-
Charge a reaction vial with the aryl halide (1.0 equiv), XPhos Pd G2 (0.02 equiv), and Cs2CO3 (2.0 equiv).
-
Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen kills this cycle.
-
Add degassed MeCN (0.2 M concentration).
-
Add the free amine alkyne (1.2 equiv) via syringe.
-
Heat to 65°C for 4–12 hours.
Protocol B: The "Phase Transfer" Activation (PdCl2(PPh3)2 + TBAF)
If advanced precatalysts are unavailable, use Tetrabutylammonium Fluoride (TBAF). The fluoride ion acts as a base to deprotonate the alkyne, activating it for the Pd cycle without Copper.
-
Reagents: PdCl2(PPh3)2 (5 mol%), TBAF (3 equiv, 1M in THF).
-
Conditions: 60°C, under Argon.
-
Note: This works well for silyl-protected amines or free amines, but the workup requires thorough washing to remove tetrabutylammonium salts.
Module 3: Suppressing Glaser Homocoupling
Q: I see a major spot on TLC that isn't my product. Is it the alkyne dimer?
A: Yes. Free amines accelerate the Glaser coupling (2 R-C≡CH → R-C≡C-C≡C-R).
Why it happens: The amine moiety coordinates Cu(I), increasing its oxidation potential and making it highly susceptible to oxidation by trace Oxygen.
Troubleshooting Matrix:
| Variable | Recommendation for Free Amines | Mechanism |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen is the oxidant in Glaser coupling.[1] Remove it, and the dimer cannot form. |
| Addition Rate | Slow Addition (Syringe Pump) | Keep the concentration of free alkyne low relative to the catalyst. |
| Reducing Agent | Ascorbic Acid / Na-Ascorbate | Add 10 mol% ascorbate to keep any trace Cu in the +1 state and scavenge radicals. |
| Solvent | Degassed Water/Alcohol | Aqueous systems often suppress homocoupling better than pure organic solvents for polar substrates. |
Module 4: Optimization Decision Tree
Use this logic flow to select your starting conditions.
Caption: Figure 2. Decision matrix for selecting reaction conditions based on amine sterics and poisoning potential.
FAQ: Quick Solutions
Q: Can I use a protecting group instead of changing catalysts? A: Yes. If you cannot use Cu-free conditions, protect the amine with a Boc (tert-butyloxycarbonyl) group. It is electron-withdrawing (reducing Lewis basicity) and bulky. Avoid Acetyl (Ac) groups if the reaction conditions are basic enough to cause migration.
Q: Does microwave irradiation help? A: Significantly. Microwave heating (100–120°C for 10–30 mins) can overcome the activation energy barrier imposed by amine coordination. Use a Cu-free protocol (Pd/C or Pd-doped silica) in water/ethanol under microwave conditions for high yields.
Q: My product is trapped in the aqueous phase during workup. What now? A: Amino-alkynes are polar.
-
Do not use acidic washes (it protonates the product, keeping it in water).
-
Salting out: Saturate the aqueous layer with NaCl or K2CO3.
-
Extraction solvent: Use DCM/Isopropanol (3:1) instead of pure EtOAc.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins.[2] Journal of the American Chemical Society. Link
- Koster, A. L., et al. (2019). Divergent Synthesis of 2-Amino-3-alkynylpyridines via Sonogashira Coupling. Journal of Organic Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. (Foundation for XPhos G2 utility in difficult couplings). Link
-
Liang, Y., et al. (2006).[3] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[3][4][5][6] The Journal of Organic Chemistry, 71(1), 379-381.[3] (Protocol for TBAF activation). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Purification of pent-1-yn-3-amine via fractional distillation
Ticket ID: #8492-PUR Subject: Optimization of Fractional Distillation for Pent-1-yn-3-amine (CAS: 5689-95-2) Status: Resolved Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are attempting to purify pent-1-yn-3-amine , a bifunctional intermediate containing both a basic primary amine and a reactive terminal alkyne.[1] This molecule presents a specific "thermal hazard window." The amine moiety is prone to oxidation, while the terminal alkyne is susceptible to thermally induced polymerization or acetylide formation upon contact with specific metals.
Standard atmospheric distillation is not recommended for this compound due to its estimated atmospheric boiling point (~105–110°C), which sits dangerously close to its decomposition threshold. This guide details a Vacuum Fractional Distillation protocol designed to suppress thermal degradation while maximizing enantiomeric or chemical purity.
Part 1: Pre-Distillation Diagnostics (The Feed)
Before loading the still pot, the crude feed must be chemically compatible with high-temperature processing. Failure here causes the majority of "black pot" (tarring) incidents.
Critical Feed Parameters
| Parameter | Specification | Why it Matters (Causality) | Action if Failed |
| Water Content | < 0.5% w/w | Water forms high-boiling azeotropes with amines, causing co-elution and inaccurate head temperatures. | Dry with KOH pellets or BaO. Avoid acidic drying agents (e.g., Silica, MgSO₄) which bind the amine. |
| Solvent Residuals | < 5% | Low-boiling solvents (THF, Et₂O) cause "bumping" and vacuum instability during the ramp-up phase. | Rotovap at <30°C (20 mbar) to strip volatiles before loading. |
| Salt Form | Free Base | Distillation is impossible if the amine is protonated (e.g., HCl salt). | Neutralize with cold 5M NaOH, extract into Et₂O, dry, and concentrate. |
| Peroxides | Negative | If synthesized in ethers (THF/Dioxane), peroxides concentrate in the pot, posing an explosion risk. | Test with KI starch paper. Quench with ferrous sulfate if positive. |
Part 2: The Distillation Setup (The Rig)
Safety Warning: Pent-1-yn-3-amine is a terminal alkyne. Do not use copper, brass, or bronze fittings (e.g., in vacuum gauges or joints). These metals react to form explosive metal acetylides. Use only Stainless Steel (304/316), Glass, or Teflon.
Configuration Protocol
-
Column Selection: Use a Vigreux column (15–20 cm).
-
Reasoning: While packed columns (Raschig rings) offer better separation, they have high "hold-up" (liquid retention). This amine is thermally sensitive; we prioritize short residence time over maximum theoretical plates to prevent polymerization.
-
-
Vacuum Source: Rotary vane pump with a cold trap (Dry ice/Acetone). Target pressure: 10–15 mmHg .
-
Heating: Oil bath with magnetic stirring. Never use a heat gun or open flame.
Predicted Thermodynamic Data
Note: Boiling points are estimated based on nomograph extrapolations from propargylamine and 3-aminopentane data.
| Pressure (mmHg) | Est. Boiling Point (°C) | Bath Temp Limit (°C) |
| 760 (Atm) | ~105–110°C | DO NOT ATTEMPT |
| 50 | ~60–65°C | 85°C |
| 10 (Recommended) | ~35–40°C | 60°C |
Part 3: Operational Workflow & Troubleshooting
Step-by-Step Fractionation
-
Degassing: Stir the pot at ambient temperature under full vacuum for 10 minutes to remove dissolved gases.
-
Equilibration: Raise bath temp to 50°C. Observe reflux. Allow the column to "wet" for 10 minutes at Total Reflux (if using a reflux splitter).
-
Collection:
-
Fraction A (Forerun): Collect the first 5–10% of distillate. This usually contains residual solvent or volatile imines.
-
Fraction B (Main Cut): Collect when head temp stabilizes (±0.5°C).
-
Fraction C (Tail): Stop immediately if head temp spikes or pot residue darkens significantly.
-
Troubleshooting Logic (Visualized)
The following decision tree addresses the three most common user-reported failures: Low Yield, Discoloration, and Vacuum Instability.
Figure 1: Diagnostic logic flow for troubleshooting pent-1-yn-3-amine purification anomalies.
Part 4: Frequently Asked Questions (FAQ)
Q1: The distillate is clear initially but turns yellow after 1 hour. Why? A: Primary amines are oxidation-prone. The "yellowing" is likely the formation of imines or oxidative coupling of the alkyne (Glaser coupling).
-
Fix: Store the purified amine under an inert atmosphere (Argon/Nitrogen) in the dark at -20°C. Add a stabilizer like BHT (0.1%) if downstream applications permit.
Q2: Can I use a spinning band column to separate enantiomers? A: No. Standard fractional distillation separates based on boiling point (volatility), not chirality. Pent-1-yn-3-amine is chiral, but a spinning band column will only separate the enantiomers if you first derivatize them into diastereomers. For enantiomeric purification, use Chiral HPLC or resolution via tartaric acid crystallization.
Q3: My vacuum gauge reads 10 mmHg, but the liquid isn't boiling at 40°C. A: This indicates a "pressure drop" error. The pressure at the pump is 10 mmHg, but the pressure in the pot might be 20+ mmHg due to narrow tubing or packed column resistance.
-
Fix: Insulate the column with glass wool and aluminum foil to drive the vapor up. Increase bath temp slightly, but do not exceed 60°C.
Q4: Is it safe to distill this from metal hydrides (LiAlH4) to dry it?
A: ABSOLUTELY NOT. Terminal alkynes possess an acidic proton (
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine distillation and drying agents).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Specific data on purification of aliphatic amines and alkyne stability).
-
NIST Chemistry WebBook. 3-Pentanamine (Analogous data for boiling point estimation).[2][2]
-
PubChem Compound Summary. Pent-1-yn-3-amine (CID 352114).[3] National Center for Biotechnology Information.
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Resolving Pent-1-yn-3-amine Enantiomers
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the resolution of enantiomers is a critical step in ensuring stereochemical purity and elucidating stereospecific biological activity. Pent-1-yn-3-amine, a valuable bifunctional building block in organic synthesis, possesses a stereocenter that necessitates robust analytical methods for the separation and quantification of its enantiomers.[1][2] This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the effective chiral resolution of pent-1-yn-3-amine, offering field-proven insights and detailed experimental protocols.
The Significance of Chiral Purity in Propargylamines
Propargylamines, such as pent-1-yn-3-amine, are key structural motifs in a wide array of biologically active molecules and serve as versatile intermediates in the synthesis of complex nitrogen-containing compounds.[1] The spatial arrangement of substituents around the chiral center can profoundly influence the pharmacological and toxicological properties of a molecule.[3] Therefore, the ability to resolve and quantify the enantiomers of pent-1-yn-3-amine is paramount for advancing drug discovery programs and ensuring the quality of chiral synthons.
Comparing Chiral Stationary Phase (CSP) Performance for a Small Aliphatic Amine
The direct separation of enantiomers by HPLC is most commonly achieved using chiral stationary phases (CSPs).[3][4] For a small, non-aromatic primary amine like pent-1-yn-3-amine, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and macrocyclic glycopeptide-based columns.[5][6]
The selection of an appropriate CSP is often an empirical process, guided by the structural features of the analyte.[7] This guide will compare three leading columns, representing the most effective technologies for this class of compounds:
-
Chiralpak® AD-H (Polysaccharide-based)
-
Lux® Cellulose-1 (Polysaccharide-based)
-
Astec® CHIROBIOTIC® V2 (Macrocyclic Glycopeptide-based)
The following table summarizes the anticipated performance of these columns for the chiral separation of pent-1-yn-3-amine based on their known selectivities for similar primary amines.
| Parameter | Chiralpak® AD-H | Lux® Cellulose-1 | Astec® CHIROBIOTIC® V2 |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate)[8] | Vancomycin[9] |
| Typical Mode | Normal Phase | Normal Phase | Polar Ionic Mode[10][11] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine | n-Hexane / Ethanol / Diethylamine | Methanol / Acetic Acid / Triethylamine |
| Expected Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Analysis Time | 10-20 min | 10-20 min | < 15 min |
| Key Advantages | Broad applicability, extensive literature support. | Robust, often provides alternative selectivity to amylose phases.[8] | Excellent for polar analytes, MS-compatible mobile phases.[10][12] |
| Considerations | Coated phase, solvent limitations. | Coated phase, solvent limitations. | pH limitations (typically 3.5-7.0).[11] |
In-Depth Analysis and Experimental Protocols
Polysaccharide-Based CSPs: Chiralpak® AD-H and Lux® Cellulose-1
Mechanism of Chiral Recognition: Polysaccharide-based CSPs, derived from amylose and cellulose, effect enantiomeric separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8][13] For primary amines, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial.[14] The DEA competes for highly acidic sites on the silica surface, reducing peak tailing and improving resolution.
Experimental Protocol: Method Development on Polysaccharide CSPs
This protocol outlines a systematic approach to developing a chiral separation method for pent-1-yn-3-amine using either a Chiralpak® AD-H or Lux® Cellulose-1 column.
Step 1: Column and System Preparation
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
System Flush: Thoroughly flush the HPLC system with a solvent compatible with normal phase chromatography, such as isopropanol, to remove any residual reversed-phase solvents or buffers.[14]
Step 2: Initial Screening Conditions
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as pent-1-yn-3-amine lacks a strong chromophore).
-
Sample Preparation: Dissolve the racemic pent-1-yn-3-amine in the mobile phase at a concentration of approximately 1 mg/mL.
Step 3: Optimization
-
If no separation or poor resolution is observed, systematically adjust the mobile phase composition.
-
Alcohol Modifier: Vary the percentage of isopropanol (or ethanol for Lux Cellulose-1) from 5% to 20%. A lower alcohol content generally increases retention and can improve resolution.
-
Alternative Alcohol: For Lux Cellulose-1, screening with ethanol as the modifier can sometimes provide different selectivity compared to isopropanol.
-
Basic Additive: Ensure the concentration of DEA is maintained at 0.1%.
Macrocyclic Glycopeptide-Based CSP: Astec® CHIROBIOTIC® V2
Mechanism of Chiral Recognition: The Astec® CHIROBIOTIC® V2 stationary phase is based on the macrocyclic glycopeptide vancomycin, which is covalently bonded to silica particles.[9][10] Chiral recognition is achieved through a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion into the complex basket-like structure of the vancomycin molecule.[10] This type of CSP is particularly effective for polar and ionizable compounds and can be operated in several modes, with the polar ionic mode being highly suitable for primary amines.[10][11]
Experimental Protocol: Method Development in Polar Ionic Mode
The polar ionic mode utilizes a polar organic solvent with small amounts of acidic and basic additives, creating a volatile and MS-friendly mobile phase.
Step 1: Column and System Preparation
-
Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm).
-
HPLC System: Compatible with polar organic solvents.
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
Step 2: Initial Screening Conditions
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.03:0.02, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic pent-1-yn-3-amine in the mobile phase at a concentration of approximately 1 mg/mL.
Step 3: Optimization
-
The ratio of the acidic and basic additives is critical for achieving good peak shape and resolution.
-
Acid/Base Ratio: Maintain a slight excess of the acid (acetic acid) over the base (triethylamine). The concentrations can be adjusted (e.g., from 0.01% to 0.1%) to optimize the separation.
-
Solvent Composition: While pure methanol is a good starting point, acetonitrile can be used as an alternative or in combination with methanol to alter selectivity.
Trustworthiness and Self-Validating Systems
For any chiral separation method, system suitability parameters must be established to ensure the reliability of the results. Before analyzing samples, a system suitability solution (a racemic mixture of pent-1-yn-3-amine) should be injected. The key parameters to monitor are:
-
Resolution (Rs): A value of Rs > 1.5 indicates baseline separation.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5 for both enantiomeric peaks.
-
Reproducibility: The relative standard deviation (RSD) of retention times and peak areas for replicate injections should be less than 2%.
By consistently monitoring these parameters, the analytical method becomes a self-validating system, ensuring the trustworthiness of the enantiomeric excess (e.e.) values obtained.
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer viable and robust platforms for the chiral resolution of pent-1-yn-3-amine.
-
For initial screening and methods requiring traditional normal phase conditions, Chiralpak® AD-H and Lux® Cellulose-1 are excellent starting points. Their complementary selectivities increase the probability of achieving a successful separation.
-
When LC-MS compatibility is a priority, or if the analyte exhibits poor peak shape on polysaccharide phases, the Astec® CHIROBIOTIC® V2 in polar ionic mode is the recommended choice. Its unique separation mechanism often provides superior resolution for polar amines.
A systematic screening approach, as detailed in the protocols above, is the most efficient path to developing a rugged and reliable chiral HPLC method for pent-1-yn-3-amine, thereby supporting critical stages of research and drug development.
References
-
Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]
-
Astec® CHIROBIOTIC® V2 Chiral HPLC Column. Krackeler Scientific, Inc. [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
-
Astec Chirobiotic™ HPLC Columns. Obrnuta faza. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
CHIRALPAK AD-H. Daicel. [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
Lux Cellulose-1. Phenomenex - Chiral - HPLC-MART. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. [Link]
-
Lux™. Phenomenex. [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. Astec® CHIROBIOTIC® V2 Chiral HPLC Column | Krackeler Scientific, Inc. [krackeler.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selectscience.net [selectscience.net]
- 13. hplcmart.com [hplcmart.com]
- 14. chiraltech.com [chiraltech.com]
Technical Guide: Enantiomeric Purity Determination of 3-Aminopentyne via Mosher's Acid Analysis
Executive Summary
The determination of enantiomeric purity for volatile, low-molecular-weight amines like 3-aminopentyne presents unique analytical challenges. While Chiral HPLC is the industry standard for high-throughput screening, it requires specific column inventories and method development time.
Mosher's Acid Analysis (derivatization with
-
Enantiomeric Excess (ee): Via integration of diastereomeric NMR signals.[1][2]
-
Absolute Configuration: Via the sign of chemical shift differences (
) between diastereomers.[3][4]
This guide details the mechanistic basis, experimental protocol, and comparative advantages of using Mosher's method for 3-aminopentyne, specifically targeting the diagnostic utility of the ethynyl and ethyl group protons.
Mechanistic Foundation: The Mosher Model[2][5][6]
The reliability of this method hinges on the conformational preference of the resulting MTPA-amide. When 3-aminopentyne reacts with MTPA-Cl, the resulting amide adopts a preferred conformation in solution due to steric strain and dipole minimization.
Conformational Shielding
In the dominant conformer (syn-periplanar regarding the C
-
(R)-MTPA Amide: The phenyl group shields the substituent cis to it.
-
(S)-MTPA Amide: The phenyl group shields the opposing substituent.
By comparing the proton NMR chemical shifts of the (R)- and (S)-MTPA derivatives (
Visualization of the Reaction & Model
Figure 1: Reaction pathway converting the enantiomeric mixture of 3-aminopentyne into magnetically distinct diastereomers.
Comparative Analysis: Mosher vs. Alternatives
For a drug development workflow, choosing the right analytical tool is cost-critical. The following table contrasts Mosher's analysis with Chiral HPLC and Chiral Shift Reagents (e.g., Eu(hfc)
Table 1: Analytical Method Comparison for 3-Aminopentyne
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC / GC | Chiral Shift Reagents (NMR) |
| Primary Output | % ee AND Absolute Config | % ee (Config requires standard) | % ee only |
| Setup Time | High (Synthesis + Workup: ~2-4 hrs) | Low (if method exists) to High (screening) | Very Low (Mix in tube: ~10 mins) |
| Cost | Low (Reagents are cheap) | High (Columns: $1k - $2k) | Medium (Shift reagents are pricey) |
| Resolution | Excellent (Distinct F19 or H1 signals) | Variable (Depends on column match) | Poor (Line broadening issues) |
| Sample Recovery | Destructive (Amide formed) | Non-destructive (Prep HPLC possible) | Non-destructive (but contaminated) |
| Suitability | Best for: Initial characterization & config assignment. | Best for: Routine QC of many samples. | Best for: Quick "rough" check. |
Why Mosher for 3-Aminopentyne?
3-aminopentyne is a small, somewhat volatile molecule.
-
Volatility: On GC, it may elute too quickly or co-elute with solvent. On HPLC, it lacks a strong UV chromophore (only the alkyne), making detection limit (LOD) a challenge without derivatization.
-
Chromophore: The MTPA group adds a strong UV chromophore (phenyl), but more importantly, it adds the
group for F NMR, which is 100% clean of background noise.
Experimental Protocol
Objective: Synthesize the (S)-MTPA amide of 3-aminopentyne to determine enantiomeric purity. Note: To determine absolute configuration, you must perform this twice: once with (R)-MTPA-Cl and once with (S)-MTPA-Cl.
Reagents & Equipment
-
Substrate: 3-aminopentyne (approx. 10-20 mg).
-
Reagent: (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Base: Dry Pyridine or DMAP/Triethylamine.
-
Solvent: Deuterated Chloroform (
) for direct NMR or DCM for workup. -
Equipment: 400 MHz (or higher) NMR spectrometer.
Step-by-Step Workflow
-
Preparation: In a clean 4mL vial, dissolve 3-aminopentyne (15 mg, 0.18 mmol) in dry
(0.5 mL). -
Addition: Add dry pyridine (30
L, 2.0 eq) followed by (R)-MTPA-Cl (1.2 eq).-
Expert Tip: The reaction is exothermic. For volatile amines like 3-aminopentyne, cool to 0°C during addition to prevent evaporation of the starting material.
-
-
Incubation: Stir at room temperature for 1-2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or GC-MS if available.
-
Quench & Workup:
-
Add saturated
(1 mL) to quench unreacted acid chloride. -
Extract with
(3 x 1 mL). -
Filter through a small plug of anhydrous
and silica gel to remove pyridine salts.
-
-
Analysis: Concentrate carefully (do not use high vacuum for long periods due to volatility) and reconstitute in
.
Automated Decision Logic
Figure 2: Operational workflow for determining ee via Mosher's amide.
Data Interpretation & Calculation
This is the most critical step. You will observe signal splitting (doubling) if the sample is not enantiopure.
Diagnostic Signals for 3-Aminopentyne
Due to the structure of 3-aminopentyne, focus on these two regions in the
-
The Ethynyl Proton (
): -
The Ethyl Group Methyl (
):
Calculating Enantiomeric Excess (ee)
Once the diastereomers are identified (let's call the major diastereomer signal
Validating Absolute Configuration (The Hoye Method)
To assign configuration (R vs S) to the amine:
-
Make both the (R)-MTPA and (S)-MTPA amides in separate tubes.
-
Tabulate the chemical shifts (
) for protons on both sides of the chiral center (the ethynyl H and the ethyl H). -
Calculate
. -
Rule: Protons with positive
values reside on the side of the plane shielded by the phenyl group in the (R)-amide.-
Application: If the Ethynyl proton has a positive
and the Ethyl group has a negative , draw the model with the Ethynyl group on the "right" (unshielded in S, shielded in R) to deduce the stereocenter geometry.
-
References
-
Dale, J. A., & Mosher, H. S. (1973).[7] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters.[7] Journal of the American Chemical Society, 95(2), 512–519. Link -
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[4][8] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][6][8] Nature Protocols, 2(10), 2451–2458.[8] Link[3][8]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matilda.science [matilda.science]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Pent-1-yn-3-amine and Propargylamine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Rates
In the landscape of bioconjugation and drug development, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2] The choice of alkyne substrate is a critical parameter that can significantly influence the kinetics of this powerful ligation reaction. This guide provides an in-depth comparison of two primary amine-containing alkynes: pent-1-yn-3-amine and the archetypal propargylamine. While direct, side-by-side kinetic data for pent-1-yn-3-amine in CuAAC reactions is not extensively documented in peer-reviewed literature, we can infer a well-grounded comparison based on fundamental principles of organic chemistry and the wealth of data on related structures.
Molecular Architecture: A Tale of Two Alkynes
The seemingly subtle difference in the structures of propargylamine and pent-1-yn-3-amine has significant implications for their reactivity in the CuAAC reaction.
-
Propargylamine (A): The simplest propargylic amine, it features a terminal alkyne directly attached to a methylene group, which in turn is bonded to a primary amine. Its small size and lack of substitution around the reactive alkyne minimize steric encumbrance.
-
Pent-1-yn-3-amine (B): This alkyne possesses an ethyl group at the alpha-position to the amine, which is also the carbon adjacent to the alkyne. This substitution introduces both steric and electronic effects that differentiate it from propargylamine.
The Decisive Factors: Steric Hindrance and Electronic Effects
The rate of the CuAAC reaction is sensitive to both the steric environment around the alkyne and the electronic properties of its substituents.
Steric Hindrance: The CuAAC reaction, while generally tolerant of steric bulk, can be slowed by significant congestion near the reaction center.[3] The ethyl group in pent-1-yn-3-amine presents a greater steric profile compared to the hydrogens on the corresponding carbon of propargylamine. This increased bulk can impede the approach of the azide and the copper catalyst, thereby reducing the reaction rate. While the effect may be modest, in applications requiring rapid conjugation at low concentrations, it can be a determining factor.[4]
Electronic Effects: The rate-determining step in the CuAAC catalytic cycle is often the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate.[5] Electron-withdrawing groups attached to the alkyne can increase the acidity of the terminal proton, facilitating this step and accelerating the overall reaction. Conversely, electron-donating groups can have the opposite effect. The ethyl group in pent-1-yn-3-amine is weakly electron-donating, which may slightly decrease the acidity of the alkyne proton compared to propargylamine, potentially leading to a slower reaction rate.
Based on these established principles, we can present a qualitative comparison of the expected click reaction rates.
| Feature | Propargylamine | Pent-1-yn-3-amine | Expected Impact on Rate |
| Steric Hindrance | Minimal | Moderate (due to ethyl group) | Slower for Pent-1-yn-3-amine |
| Electronic Effect | Neutral | Weakly electron-donating | Slower for Pent-1-yn-3-amine |
| Overall Predicted Rate | Faster | Slower |
Experimental Protocol: A Framework for Comparison
To empirically determine the click rates, a standardized experimental protocol is essential. The following outlines a robust method for comparing the reactivity of pent-1-yn-3-amine and propargylamine.
Objective: To compare the second-order rate constants of the CuAAC reaction for pent-1-yn-3-amine and propargylamine with a model azide (e.g., benzyl azide).
Materials:
-
Propargylamine
-
Pent-1-yn-3-amine
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard for HPLC/UPLC analysis
Experimental Workflow:
Caption: Experimental workflow for comparing CuAAC reaction rates.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of propargylamine and pent-1-yn-3-amine in PBS.
-
Prepare a 10 mM stock solution of benzyl azide in acetonitrile.
-
Prepare a catalyst premix containing 5 mM CuSO₄ and 25 mM THPTA in PBS.
-
Prepare a 100 mM stock solution of sodium ascorbate in PBS immediately before use.
-
-
Reaction Setup:
-
In separate reaction vessels for each alkyne, combine the alkyne stock solution (to a final concentration of 1 mM), benzyl azide stock solution (final concentration of 1 mM), and the catalyst premix (final concentrations of 50 µM CuSO₄ and 250 µM THPTA).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Maintain the reaction at a constant temperature (e.g., 25 °C).
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of a copper-chelating agent (e.g., EDTA) or by diluting into a solution containing a quenching agent.
-
-
Quantification:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) to separate reactants and the triazole product.
-
Quantify the product formation by integrating the peak area relative to an internal standard.
-
Plot the concentration of the product versus time and fit the data to a second-order rate equation to determine the rate constant (k).
-
Mechanistic Insights: The Copper-Catalyzed Cycle
The CuAAC reaction proceeds through a well-established catalytic cycle. Understanding this mechanism provides context for the influence of substrate structure on the reaction rate.
Sources
A Senior Application Scientist's Guide to Elemental Analysis of Alkynyl Amine Hydrochloride Salts
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of quality control and regulatory compliance. Alkynyl amine hydrochloride salts, a class of compounds with significant therapeutic potential, present unique challenges in this regard. Their inherent properties, such as potential hygroscopicity, the presence of a reactive alkyne group, and the dual-analyte nature of the hydrochloride salt, demand a nuanced and well-validated analytical approach.
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of alkynyl amine hydrochloride salts. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of accurate, reliable, and defensible data.
The Analytical Imperative: Why Elemental Composition Matters
The elemental composition of an alkynyl amine hydrochloride salt is a fundamental descriptor of its identity and purity. For a given molecular formula, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are fixed. Experimental determination of these values serves several critical purposes:
-
Identity Confirmation: Verification that the synthesized compound has the expected elemental makeup.
-
Purity Assessment: Significant deviation from the theoretical percentages can indicate the presence of impurities, residual solvents, or excess water.[1]
-
Stoichiometry Verification: Ensuring the correct ratio of the active amine to the hydrochloride salt.
-
Regulatory Submission: Elemental analysis data is a cornerstone of the characterization data package for new chemical entities submitted to regulatory bodies like the FDA and EMA.[1]
The acceptable deviation between the theoretical and experimentally determined values is typically within ±0.4%, a standard widely adopted by many scientific journals and regulatory filings.[2][3]
Core Techniques: A Head-to-Head Comparison
The elemental analysis of alkynyl amine hydrochloride salts is primarily accomplished through two orthogonal techniques: Combustion Analysis (Dumas Method) for Carbon, Hydrogen, and Nitrogen, and Ion Chromatography for the chloride counter-ion. While chlorine can be determined by combustion, separating its analysis from the CHN determination often provides more accurate and reliable results, especially in a pharmaceutical setting.
| Feature | Combustion Analysis (Dumas Method) for CHN | Ion Chromatography for Chloride |
| Principle | Dynamic flash combustion of the sample in a high-oxygen environment, followed by separation and detection of resulting gases (CO₂, H₂O, N₂).[4][5] | Separation of the chloride anion from the API and other excipients on an ion-exchange column, followed by conductivity detection.[6] |
| Primary Analytes | Carbon, Hydrogen, Nitrogen | Chloride (and other anions) |
| Typical Accuracy | ±0.3% (absolute)[1] | 96-104% recovery of spiked samples[7] |
| Typical Precision (%RSD) | <0.5% | <1.5%[7] |
| Limit of Detection (LOD) | Not typically a limiting factor for pure substances. | ~0.005 mg/L[7] |
| Limit of Quantitation (LOQ) | Not typically a limiting factor for pure substances. | ~0.02 mg/L[7] |
| Key Strengths | Fast, automated, requires small sample size, highly accurate and precise for C, H, and N.[8] | Highly specific for chloride, excellent sensitivity, can simultaneously detect other ionic impurities.[6] |
| Potential Challenges | Incomplete combustion of refractory compounds (e.g., alkynes), interference from halogens, hygroscopicity of samples.[9] | Matrix effects from the API or excipients, requires complete dissolution of the sample. |
Deep Dive: Combustion Analysis for C, H, and N
The Dumas method, the foundation of modern CHN analyzers, involves the complete and instantaneous combustion of a sample in a high-temperature furnace (~1000°C) with a controlled amount of pure oxygen.[5] The resulting combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂ gas. The gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD).
Causality in Experimental Choices for Alkynyl Amine Hydrochloride Salts
-
Sample Preparation: Due to the potential for hygroscopicity, samples should be dried to a constant weight under vacuum.[5][8] For particularly air-sensitive or hygroscopic compounds, samples should be handled in a glove box and sealed in tin capsules.[10] Homogenization of the sample by grinding is crucial to ensure the small subsample is representative of the bulk material.[5][8]
-
Combustion Additives: The presence of both a halogen (chlorine) and a potentially refractory alkyne group necessitates careful consideration of combustion conditions. While modern analyzers are designed to handle halogens, for compounds with high halogen content, the addition of tungsten(VI) oxide (WO₃) to the sample can aid in the complete combustion of complex matrices and prevent the formation of interfering species.[10]
-
Combustion Parameters: The high thermal stability of some alkynes may require optimized combustion parameters, such as an extended oxygen supply time, to ensure complete conversion to CO₂ and H₂O. Incomplete combustion can lead to the formation of soot (elemental carbon), resulting in erroneously low carbon values.[11][12]
Experimental Protocol: CHN Analysis
This protocol is a self-validating system, incorporating system suitability checks and the use of certified reference materials.
-
Instrument Preparation:
-
Ensure the CHN analyzer is calibrated according to the manufacturer's instructions.
-
Perform a leak check of the system.
-
Analyze a certified standard (e.g., acetanilide) to verify the instrument's performance. The results should be within ±0.3% of the theoretical values.[1]
-
-
Sample Preparation:
-
Dry the alkynyl amine hydrochloride salt sample in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
In a controlled environment (low humidity or a glove box), accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
For hygroscopic samples, use a capsule sealing press to create a gas-tight seal.[10]
-
If using a combustion additive like WO₃, add a small, consistent amount to each capsule.
-
-
Analysis:
-
Place the sealed capsules into the instrument's autosampler.
-
Run a blank (empty tin capsule) before the sample analysis to ensure a clean baseline.
-
Analyze each sample in duplicate or triplicate to assess precision.
-
Interleave certified standards every 5-10 samples to monitor for any instrument drift.
-
-
Data Evaluation:
-
Calculate the average weight percentage for C, H, and N.
-
The relative standard deviation (%RSD) for replicate analyses should be below 0.5%.
-
Compare the experimental results to the theoretical values. The absolute deviation should be within ±0.4%.
-
CHN Analysis Workflow Diagram
Caption: Workflow for CHN Analysis of Alkynyl Amine Hydrochloride Salts.
Deep Dive: Ion Chromatography for Chloride
Ion Chromatography (IC) is a powerful and specific technique for the determination of the chloride counter-ion. It offers significant advantages over older methods like titration, which can be less specific and use hazardous reagents.[7] In a pharmaceutical context, IC is a well-established and validated method, with numerous USP monographs referencing its use.[13]
Causality in Experimental Choices for Alkynyl Amine Hydrochloride Salts
-
Column Selection: A high-capacity anion-exchange column is typically chosen to ensure good separation of the chloride peak from the void volume and any potential anionic impurities.[7][13]
-
Eluent Selection: A simple hydroxide eluent, often generated electrolytically in modern reagent-free IC systems, provides a stable baseline and excellent sensitivity when used with a suppressor.[7]
-
Detection: Suppressed conductivity detection is the standard for ion chromatography. The suppressor reduces the background conductivity of the eluent while enhancing the signal from the analyte ions, leading to very low detection limits.[6]
-
Sample Preparation: The primary consideration is the complete dissolution of the salt in a suitable solvent, typically high-purity deionized water. The concentration of the sample solution should be adjusted so that the chloride concentration falls within the linear range of the calibration curve.[14]
Experimental Protocol: Chloride Determination by IC
This protocol is designed to meet the validation requirements outlined in USP General Chapter <1225> Validation of Compendial Procedures.[6]
-
Instrument and Method Setup:
-
Equilibrate the IC system with the chosen eluent (e.g., 40 mM KOH) until a stable baseline is achieved.
-
The system should include a guard column, an analytical anion-exchange column, a suppressor, and a conductivity detector.
-
-
Calibration:
-
Prepare a series of chloride standards from a certified reference material, bracketing the expected sample concentration. A typical range might be 0.2 to 5 mg/L.[7]
-
Inject the standards and generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the alkynyl amine hydrochloride salt to yield a chloride concentration within the calibrated range upon dissolution.
-
Dissolve the sample in a known volume of high-purity deionized water. Sonication may be used to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is observed.
-
-
Analysis and Validation:
-
Inject a blank (deionized water) to confirm no system contamination.
-
Inject the sample solution in triplicate.
-
Specificity: The chloride peak should be well-resolved from other components.
-
Accuracy: Perform a spike recovery study by adding a known amount of chloride standard to a sample solution. The recovery should be within 90-110%.
-
Precision: The %RSD of the peak areas from the triplicate injections should be ≤ 2.0%.
-
LOD/LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7][14]
-
Ion Chromatography Workflow Diagram
Caption: Workflow for Chloride Determination by Ion Chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Carbon/Nitrogen in CHN Analysis | Incomplete combustion of the alkyne or heterocyclic amine. | Optimize combustion parameters (increase oxygen, extend combustion time). Use a combustion additive like tungsten(VI) oxide.[10] |
| High Hydrogen in CHN Analysis | Sample is hygroscopic and has absorbed atmospheric moisture. | Thoroughly dry the sample before analysis. Handle and weigh the sample in a controlled (dry) environment. Use sealed capsules.[10] |
| Poor Precision in CHN Analysis | Sample inhomogeneity. | Grind the sample to a fine, uniform powder before weighing.[8] |
| Poor Peak Shape in IC | Column contamination or degradation. | Flush the column with a stronger eluent or acid. If the problem persists, replace the column. |
| Inaccurate Chloride Results in IC | Improper sample dissolution; matrix interference. | Ensure complete dissolution using sonication. Dilute the sample to minimize matrix effects. |
Conclusion: An Integrated Approach for Comprehensive Characterization
For the comprehensive and accurate elemental analysis of alkynyl amine hydrochloride salts, a dual-technique approach is recommended. The robustness and speed of modern combustion analyzers make them the gold standard for C, H, and N determination, provided that careful attention is paid to sample preparation and potential combustion challenges. For the chloride counter-ion, the specificity, sensitivity, and established validation protocols of ion chromatography make it the superior choice.
By understanding the underlying principles of these techniques and the specific chemical nature of alkynyl amine hydrochloride salts, researchers and drug development professionals can design and implement a self-validating analytical workflow. This ensures not only the generation of high-quality, reliable data but also full compliance with the stringent requirements of the pharmaceutical industry.
References
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- U.S. Environmental Protection Agency. (2009, April).
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Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
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AZoM. (2023, October 26). Quantifying Chloride Content in Oral Tablets with Ion Chromatography. Retrieved from [Link]
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Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
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Aakash Institute. (n.d.). Complete and Incomplete Combustion of Alkynes, Example, Practice Problems and FAQs. Retrieved from [Link]
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EPFL. (n.d.). Elemental Analysis – Sample preparation ‒ ISIC. Retrieved from [Link]
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). PMC.
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Nagwa. (n.d.). Lesson Explainer: Alkynes. Retrieved from [Link]
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Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
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VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
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American Chemical Society. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
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Quora. (2020, October 28). What is the incomplete and complete combustion formula of alkynes? Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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A Researcher's Guide to Validating Alkyne Integrity in Synthetic Peptides
The incorporation of alkyne functionalities into peptides has become a cornerstone of modern chemical biology and drug development. This versatile functional group is the linchpin for "click" chemistry, enabling precise, efficient bioconjugation, protein labeling, and the synthesis of complex peptide architectures. However, the very reactivity that makes the alkyne group so valuable also renders it susceptible to a variety of side reactions during the demanding steps of solid-phase peptide synthesis (SPPS).
Ensuring the integrity of the alkyne moiety post-synthesis is not merely a quality control checkpoint; it is fundamental to the validity of downstream experiments. A compromised alkyne can lead to failed conjugations, ambiguous analytical results, and a significant loss of time and resources. This guide provides a comparative overview of the most effective analytical techniques for validating alkyne integrity, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the discerning researcher.
The Challenge: Alkyne Side Reactions in Peptide Synthesis
The chemical environment of peptide synthesis, with its cycles of coupling, deprotection, and cleavage, can be harsh.[1] Several potential side reactions can compromise the alkyne group. Understanding these pathways is critical for selecting the appropriate validation method.
-
Hydration: Under acidic conditions, particularly during trifluoroacetic acid (TFA) cleavage, water can add across the triple bond. This reaction, often following Markovnikov's rule, converts the alkyne into a ketone or an aldehyde, rendering it inactive for click chemistry.[2]
-
Reduction: While less common with standard SPPS reagents, certain conditions or contaminants can lead to the partial or full reduction of the alkyne to an alkene or alkane, respectively.[3]
-
Premature Reaction/Degradation: The activated esters used in peptide coupling are highly reactive.[4] In some cases, side reactions with the alkyne or degradation initiated by the coupling reagents or scavengers used during cleavage can occur.
The potential for these and other side reactions necessitates a multi-faceted analytical approach to confirm that the final peptide product not only has the correct mass but also retains the desired, fully intact alkyne functionality.
A Comparative Guide to Analytical Validation Techniques
No single technique provides a complete picture of alkyne integrity. The most robust validation strategy often involves a combination of methods that offer orthogonal (i.e., different and complementary) information.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio (m/z) of ions. | Confirms overall peptide mass. Can detect mass shifts due to modifications (e.g., +18 Da for hydration). | High sensitivity, high throughput. Essential for confirming identity. | Does not directly confirm the presence of the triple bond; isomers may have the same mass. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides direct, unambiguous evidence of the alkyne C-H proton and alkyne carbons. | Structurally definitive. Can identify and quantify impurities. | Lower sensitivity, requires more sample, more complex data analysis.[5] |
| HPLC | Separates molecules based on hydrophobicity. | Assesses purity. Can often separate the desired alkyne-peptide from more polar (e.g., hydrated) or less polar (e.g., reduced) byproducts. | High resolution, quantitative. The gold standard for purity assessment.[6] | Co-elution of impurities is possible. Does not provide structural information on its own. |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the vibrational frequencies of chemical bonds. | Directly detects the characteristic C≡C and ≡C-H bond stretches. | Non-destructive, provides direct functional group information. Raman is particularly strong for symmetric alkynes.[7][8] | Lower sensitivity than MS or HPLC. Can be difficult to quantify. Water can interfere with FTIR.[9] |
In-Depth Protocols and Experimental Causality
Mass Spectrometry (MS): The First Line of Defense
Mass spectrometry is indispensable for confirming the successful synthesis of the target peptide by verifying its molecular weight.[10] For alkyne-containing peptides, it serves as a crucial first screen for common side reactions like hydration.
Why it's essential: A hydration event adds a water molecule (+18.01 Da) to the peptide. This mass shift is easily detectable with modern high-resolution mass spectrometers (e.g., Orbitrap or TOF analyzers).[11][12] The absence of a +18 Da species is a strong, albeit indirect, indicator of alkyne integrity.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Chromatography:
-
Column: A C18 reversed-phase column is standard for most peptides.[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 15-30 minutes to ensure separation of the main product from any potential impurities.[6]
-
-
MS Detection (ESI):
-
Mode: Positive ion mode is standard for peptides.
-
Mass Analyzer: Set to scan a relevant m/z range (e.g., 400-2000 m/z).
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the neutral mass of the major species. Compare this experimental mass to the theoretical mass of the desired alkyne-peptide. Scrutinize the data for any peaks corresponding to the theoretical mass +18.01 Da.
-
Self-Validation: The presence of the expected molecular weight confirms the peptide's primary sequence. The absence of a +18 Da peak provides confidence that hydration has not occurred. If a +18 Da peak is observed, the relative intensity can provide a semi-quantitative estimate of the impurity level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While MS confirms mass, NMR provides direct, irrefutable evidence of the alkyne's structure.[14] It is the only common technique that can definitively identify the specific protons and carbons of the alkyne group.
Why it's the authority:
-
¹H NMR: The proton on a terminal alkyne (the ≡C-H) has a highly characteristic chemical shift, typically appearing in a relatively uncongested region of the spectrum around 2-3 ppm.[15] Its presence and integration value are direct proof of the terminal alkyne's integrity.
-
¹³C NMR: The sp-hybridized carbons of the alkyne (C≡C) have distinct chemical shifts, usually between 65 and 90 ppm. Observing two signals in this region confirms the presence of the triple bond.
Experimental Protocol: ¹H NMR of a Terminal Alkyne Peptide
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 0.5-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN/D₂O mixture). A higher concentration is better for signal-to-noise.[16]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Ensure proper solvent suppression if working in a protic solvent mixture.
-
-
Data Analysis:
-
Look for a sharp singlet or a finely split multiplet in the 2-3 ppm region.[15]
-
Integrate this peak relative to other well-resolved proton signals (e.g., aromatic protons or a methyl group) to confirm it corresponds to a single proton.
-
The disappearance of this signal, or the appearance of signals corresponding to a ketone or alkene, would indicate a side reaction.
-
Workflow for NMR-Based Validation
Caption: Decision workflow for validating a terminal alkyne using ¹H NMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of peptide analysis, separating the target peptide from impurities generated during synthesis.[17] Its high resolving power can often distinguish between the desired alkyne-peptide and its degradation products.
Why it's crucial for quantification: Alkyne side products often have different polarities.
-
Hydrated peptide (ketone): The introduction of a carbonyl group typically increases polarity, leading to an earlier elution time on a reversed-phase column compared to the parent alkyne-peptide.
-
Reduced peptide (alkene/alkane): The loss of the triple bond can slightly decrease polarity, potentially leading to a later elution time.
By developing a robust HPLC method, one can not only detect but also quantify the percentage of the desired product versus these impurities.[18]
Experimental Protocol: Reversed-Phase HPLC Purity Check
-
System: A standard HPLC or UPLC system with a UV detector is required.[6]
-
Column: C18, 3.5 or 1.8 µm particle size, ~100-300 Å pore size.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).
-
Gradient Development:
-
Scouting Gradient: Run a broad gradient (e.g., 5-65% B over 20 min) to determine the approximate elution time of the peptide.
-
Optimized Gradient: Design a shallower gradient around the elution time of the main peak to maximize resolution between the main peak and any closely eluting impurities.[6]
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Look for small pre-peaks (more polar) or post-peaks (less polar) that could correspond to degradation products.
Vibrational Spectroscopy (Raman & FTIR): The Direct Functional Group Probe
Both FTIR and Raman spectroscopy probe the vibrational energy of molecular bonds, providing a "fingerprint" of the functional groups present.[19] They offer direct, non-destructive confirmation of the alkyne bond itself.
Why they are complementary:
-
FTIR: The terminal alkyne ≡C-H stretch gives a sharp, characteristic absorption peak around 3300 cm⁻¹. The C≡C stretch appears around 2100-2260 cm⁻¹, though it can be weak.[15]
-
Raman: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. The C≡C stretch, especially in internal alkynes, often gives a strong, sharp signal where FTIR is weak or silent.[7] This makes Raman an exceptionally powerful tool for confirming the integrity of both terminal and internal alkynes. The signal strength can be very high, allowing for detection at low concentrations.[7]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: The peptide can be analyzed as a lyophilized solid or in solution.
-
Instrumentation: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: Acquire the spectrum, focusing on the "silent" region of the cellular Raman spectrum, typically from 1800 to 2800 cm⁻¹.
-
Data Analysis: Look for a sharp, distinct peak in the 2100-2260 cm⁻¹ region, which is characteristic of the C≡C stretch. Its presence is definitive proof of the alkyne bond.
Diagram of Analytical Synergy
Caption: A synergistic workflow combining multiple techniques for validation.
Conclusion
Validating the integrity of an alkyne-functionalized peptide is a critical step that underpins the success of subsequent research. A strategy relying on a single analytical method is insufficient. By employing a logical, multi-technique approach—starting with MS for mass verification and HPLC for purity, followed by the definitive structural confirmation of NMR or the direct bond detection of Raman spectroscopy—researchers can proceed with the highest degree of confidence. This rigorous, self-validating system ensures that the reactive handle intended for downstream applications is present, intact, and ready for "clicking" into place.
References
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
- PMC. (2025, December 6). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis.
- Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- PMC. HPLC Analysis and Purification of Peptides.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
- PubMed. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- Scientific & Academic Publishing. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology.
- Bachem. Peptide Purification Process & Methods: An Overview.
- ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
- MSU chemistry. Alkyne Reactivity.
- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
- ResearchGate. The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids.
- NMIMS Pharmacy. NMR in structural determination of proteins and peptides.
- YouTube. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Gilson. Chromatography and Detection Methods for Peptide Purification.
- MDPI. (2023, May 18). Molecular Fingerprint Detection Using Raman and Infrared Spectroscopy Technologies for Cancer Detection: A Progress Review.
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A Comparative Guide to Catalytic Efficiency: A3 Coupling vs. Stepwise Synthesis of Propargylamines
For researchers and professionals in drug development and organic synthesis, the efficient construction of molecular scaffolds is paramount. Propargylamines are a class of compounds of immense value, serving as crucial building blocks for nitrogen-containing heterocycles, natural products, and pharmacologically active molecules, including treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3][4] The choice of synthetic route to these vital intermediates can dramatically impact yield, cost, and environmental footprint.
This guide provides an in-depth, objective comparison between two primary methods for their synthesis: the modern, one-pot A3 (Aldehyde-Alkyne-Amine) coupling reaction and the classical, stepwise synthesis involving imine formation and subsequent alkynylation. We will dissect the catalytic efficiency of each approach, supported by mechanistic insights and representative experimental data, to empower chemists to make informed decisions in their synthetic design.
The A3 Coupling Reaction: A Paradigm of Efficiency and Atom Economy
The A3 coupling is a three-component reaction that forges a propargylamine from an aldehyde, a terminal alkyne, and an amine in a single, catalytically driven step.[5][6] This multicomponent reaction (MCR) has gained significant traction as it epitomizes the principles of green and efficient chemistry.[5]
Mechanistic Underpinnings
The reaction is typically catalyzed by transition metal salts, with copper, gold, silver, and iron being the most common.[7][8][9] The generally accepted mechanism proceeds through a dual activation pathway where the catalyst plays two key roles.[1][5][6][10][11]
-
Iminium Ion Formation: The aldehyde and amine first condense to form an imine (from primary amines) or an iminium ion (from secondary amines). This condensation is often reversible and can be facilitated by the Lewis acidity of the metal catalyst.
-
C-H Activation of the Alkyne: Concurrently, the metal catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating its deprotonation to form a metal acetylide intermediate.
-
Nucleophilic Addition: This highly nucleophilic metal acetylide then attacks the electrophilic carbon of the imine or iminium ion, forming the new C-C bond and yielding the final propargylamine product upon hydrolysis. Water is the sole byproduct of this elegant convergence.[2]
dot
Caption: Generalized mechanism of the metal-catalyzed A3 coupling reaction.
The Stepwise Synthesis: A Controlled, Divergent Pathway
The classical approach to propargylamines is a two-step process that offers greater control over each transformation at the expense of overall efficiency.[2]
General Synthetic Strategy
-
Imine Synthesis and Isolation: An aldehyde and a primary amine are condensed to form an imine. This reaction often requires dehydration and is followed by a full workup and purification to isolate the imine intermediate.
-
Alkynylation: A terminal alkyne is first deprotonated using a stoichiometric amount of a strong base, such as an organolithium (e.g., n-BuLi) or a Grignard reagent, to form a highly reactive metal acetylide.[2][4] This pre-formed nucleophile is then added to the purified imine in a separate reaction step to yield the propargylamine.
dot
Caption: Reaction pathway for the stepwise synthesis of propargylamines.
Head-to-Head Comparison: Benchmarking Catalytic Efficiency
To truly appreciate the differences, we must compare the workflows and analyze the quantitative and qualitative metrics that define efficiency in chemical synthesis.
Workflow and Procedural Complexity
The operational difference is stark. The A3 coupling streamlines the entire process into a single flask, significantly reducing handling, transfer losses, and purification steps.
dot
Caption: Procedural workflow comparison of A3 vs. Stepwise synthesis.
Quantitative Performance Metrics
Let's consider the synthesis of a representative propargylamine. The data below is synthesized from typical results found in the literature to provide a standardized comparison.
| Metric | A3 Coupling | Stepwise Synthesis | Advantage |
| Overall Yield | 85 - 95%[12][13] | 60 - 75% (multiplicative) | A3 Coupling |
| Total Reaction Time | 2 - 12 hours[2] | 18 - 36 hours (incl. workups) | A3 Coupling |
| Number of Steps | 1 | 2 - 3 (incl. acetylide prep) | A3 Coupling |
| Purification Steps | 1 | 2 | A3 Coupling |
| Atom Economy | > 90% (Byproduct: H₂O)[1] | < 70% (Byproducts: H₂O, salt waste) | A3 Coupling |
| E-Factor (Waste/Product) | Low (~0.1 - 1)[14][15] | High (> 5) | A3 Coupling |
| Catalyst/Reagent | Catalytic (0.5 - 5 mol%)[6] | Stoichiometric (1.1 eq base)[2] | A3 Coupling |
Note: E-Factor and Atom Economy are key green chemistry metrics. A higher atom economy and a lower E-Factor indicate a more sustainable process.[15][16][17]
Qualitative Efficiency Analysis
| Feature | A3 Coupling | Stepwise Synthesis | Analysis |
| Operational Simplicity | High (One-pot procedure) | Low (Multiple steps, purifications) | The A3 coupling is significantly easier and faster to perform.[5] |
| Green Chemistry | Excellent (High atom economy, low waste, often mild conditions)[5][6] | Poor (Stoichiometric reagents, more solvent/energy for purifications) | A3 coupling is inherently a greener technology.[3][14] |
| Functional Group Tolerance | Generally good, catalyst-dependent. | Limited by highly basic/nucleophilic stoichiometric reagents. | A3 coupling avoids harsh organometallic reagents, broadening substrate scope. |
| Control over Intermediates | Low (All species are in one pot) | High (Imine is isolated and characterized) | Stepwise synthesis offers a clear advantage for troubleshooting or with unstable substrates. |
| Cost & Throughput | Lower cost, higher throughput. | Higher cost (reagents, solvents, time), lower throughput. | For library synthesis and scale-up, A3 coupling is economically superior. |
Field-Proven Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a model propargylamine via both routes are described below. The choice of a copper catalyst for the A3 coupling is based on its affordability and high catalytic efficiency.[5]
Protocol 1: Copper-Catalyzed A3 Coupling
Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine
-
Rationale: This protocol uses CuI, a common and effective catalyst. The reaction is run under a nitrogen atmosphere to prevent the oxidation of the active Cu(I) species, which would render it inactive. Toluene is chosen as a non-polar solvent that allows for heating to drive the reaction to completion.[2]
-
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with dry nitrogen gas for 10 minutes.
-
Add dry toluene (10 mL) via syringe.
-
Sequentially add benzaldehyde (106 mg, 1.0 mmol), piperidine (94 mg, 1.1 mmol), and phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a short pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate (20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the desired propargylamine as a pale yellow solid.
-
Protocol 2: Stepwise Synthesis via Imine Alkynylation
Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine
-
Rationale: This two-step protocol first requires the formation and isolation of the iminium precursor (in this case, via an aminal intermediate which readily forms the iminium ion in situ in the second step, or by forming an imine with a primary amine). The second step uses a stoichiometric amount of n-BuLi, a pyrophoric reagent requiring careful handling under strictly anhydrous and inert conditions to generate the lithium acetylide.
-
Step A: Synthesis of 1-(phenyl(piperidin-1-yl)methyl)piperidine (Aminal intermediate)
-
In a 50 mL flask, dissolve benzaldehyde (1.06 g, 10 mmol) in piperidine (2.55 g, 30 mmol).
-
Stir the mixture at room temperature for 2 hours. The reaction is typically exothermic.
-
Remove excess piperidine under high vacuum to obtain the crude aminal, which can often be used without further purification.
-
-
Step B: Alkynylation
-
To a dry 100 mL Schlenk flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF) (20 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add phenylacetylene (1.02 g, 10 mmol) via syringe.
-
Slowly add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Causality: This strong base deprotonates the terminal alkyne to form the nucleophilic lithium acetylide.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the crude aminal from Step A (approx. 10 mmol) in dry THF (10 mL).
-
Slowly add the aminal solution to the cold lithium acetylide solution via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight (16 hours).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the propargylamine.
-
Conclusion and Future Outlook
The evidence overwhelmingly supports the A3 coupling reaction as the more efficient, economical, and sustainable method for the synthesis of most propargylamines.[1][5] Its operational simplicity, high atom economy, and circumvention of harsh stoichiometric reagents make it the superior choice for both discovery chemistry and process development. The stepwise synthesis, while less efficient, retains its value in specific scenarios where absolute control over reactive intermediates is necessary or for mechanistic studies.
The field continues to evolve, with ongoing research focused on developing metal-free A3 coupling protocols and highly active, recyclable heterogeneous catalysts to further enhance the green credentials and industrial applicability of this powerful transformation.[11][12][18] For the modern chemist, mastering the A3 coupling is not just an option; it is a strategic imperative for efficient and responsible synthesis.
References
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. Royal Society of Chemistry. [Link]
-
3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]
-
Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC. [Link]
-
A solid, reusable copper-based catalyst for the A3 coupling reaction. Green Chemistry. [Link]
-
A3 coupling reaction. Grokipedia. [Link]
-
Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Publications. [Link]
-
Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
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Evaluation of green chemistry metrics for sustainable recycling of platinum group metals from spent automotive catalysts via bioleaching. RSC Publishing. [Link]
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Green Chemistry. SciSpace. [Link]
-
Organization of A3-coupling compounds by magnetic nanocomposite bimetallic in green conditions. PLOS ONE. [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
